2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Description
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Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-11(2)13-9-7-6-8-12(13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJTVUXIZIIMLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Therapeutic Potential of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid in Advanced Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid, a specialized, non-natural amino acid derivative. While direct therapeutic applications of the compound itself are not extensively documented, its structural features—a Boc-protected amine and an arylpropionic acid core—position it as a valuable building block in the synthesis of novel peptide-based therapeutics. This guide explores the inferred therapeutic potential of peptides incorporating this moiety, focusing on anti-inflammatory and analgesic applications. We will delve into the rationale behind its use in peptide synthesis, provide detailed experimental protocols for its preparation and incorporation into peptides, and discuss the broader implications of utilizing non-natural amino acids in drug discovery.
Introduction: A Novel Building Block for Peptide Therapeutics
This compound is a synthetic amino acid derivative that combines two key chemical features: a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 3-(2-isopropyl-phenyl)-propionic acid side chain. The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS), providing a stable yet readily cleavable protection for the amine functionality, allowing for the stepwise and controlled assembly of peptide chains.[1][2] The true therapeutic potential, however, lies in the arylpropionic acid moiety. This structural motif is the hallmark of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen, suggesting that peptides incorporating this novel amino acid could be engineered to possess targeted anti-inflammatory and analgesic properties.[3][4]
The incorporation of such non-natural amino acids into peptides is a powerful strategy in modern drug discovery.[5][6] It allows for the fine-tuning of a peptide's pharmacological profile, including its stability against enzymatic degradation, receptor binding affinity, and overall therapeutic efficacy.[7][8] This guide will, therefore, explore the therapeutic avenues that this compound opens up in the realm of peptide-based drug development.
Inferred Therapeutic Applications: Harnessing the Power of the Arylpropionic Acid Moiety
The structural analogy of the 2-isopropyl-phenyl-propionic acid side chain to established NSAIDs provides a strong rationale for its use in developing novel anti-inflammatory and analgesic peptides.
Anti-inflammatory Peptides
Chronic inflammation is a key pathological feature of numerous diseases. Peptides that can selectively target inflamed tissues and deliver an anti-inflammatory payload would represent a significant therapeutic advancement. By incorporating 2-amino-3-(2-isopropyl-phenyl)-propionic acid into a peptide sequence, it is possible to create a molecule that combines the targeting specificity of a peptide with the proven anti-inflammatory mechanism of an NSAID. Research has shown that conjugating NSAIDs to peptides can enhance their therapeutic index and target selectivity.[9][10]
The proposed mechanism of action for such a peptide would involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.
Caption: Proposed mechanism of anti-inflammatory action.
Targeted Analgesia
Similar to its anti-inflammatory potential, the incorporation of this non-natural amino acid can be explored for the development of targeted analgesics. By designing peptides that selectively bind to receptors at the site of pain, the NSAID-like moiety can exert its analgesic effect locally, potentially reducing the systemic side effects associated with oral NSAID administration.
Role in Peptide Synthesis: Enhancing Therapeutic Peptides
The use of this compound is intrinsically linked to the principles of peptide chemistry and drug design.
Boc-Solid Phase Peptide Synthesis (SPPS)
The Boc protecting group is instrumental in the Merrifield solid-phase peptide synthesis.[9] Its acid-labile nature allows for selective removal without affecting the peptide-resin linkage or other side-chain protecting groups.
Caption: Simplified workflow of Boc-Solid Phase Peptide Synthesis.
Advantages of Incorporating Non-Natural Amino Acids
The inclusion of specialized amino acids like 2-amino-3-(2-isopropyl-phenyl)-propionic acid offers several advantages in peptide drug design:
-
Enhanced Stability: The unnatural side chain can provide steric hindrance, protecting the peptide backbone from proteolytic degradation and increasing its in-vivo half-life.[8]
-
Conformational Constraint: The bulky isopropyl-phenyl group can influence the peptide's secondary structure, potentially locking it into a bioactive conformation.
-
Improved Binding Affinity: The unique side chain can introduce new interactions with the target receptor, leading to enhanced binding affinity and potency.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the title compound and its incorporation into a model peptide.
Synthesis of this compound
This protocol is a general method for the N-protection of a phenylalanine derivative using di-tert-butyl dicarbonate ((Boc)₂O).[3][11][12]
Materials:
-
2-amino-3-(2-isopropyl-phenyl)-propionic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-(2-isopropyl-phenyl)-propionic acid in a 1:1 mixture of 1,4-dioxane and water.
-
Add 1.5 equivalents of NaOH to the solution and stir until the amino acid is completely dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add 1.1 equivalents of (Boc)₂O to the reaction mixture portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Incorporation into a Peptide using Boc-SPPS
This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.[7]
Materials:
-
Merrifield resin
-
Boc-protected amino acids (including the title compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Hydrogen fluoride (HF) apparatus
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel.
-
First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using a solution of 50% TFA in DCM.
-
Washing: Wash the resin with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using DCC and HOBt in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Cleave the synthesized peptide from the resin using HF.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₂₅NO₄ |
| Molecular Weight | 307.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, Ethyl Acetate) |
| Stereochemistry | Available as (S) and (R) enantiomers |
Conclusion
This compound represents a promising, yet underexplored, building block for the development of novel peptide-based therapeutics. Its inherent structural features suggest a strong potential for creating peptides with targeted anti-inflammatory and analgesic properties. The ability to incorporate this non-natural amino acid using standard Boc-SPPS protocols allows for its seamless integration into established drug discovery workflows. Further research into the synthesis and pharmacological evaluation of peptides containing this unique moiety is warranted to fully unlock its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to embark on the exploration of this exciting class of molecules.
References
- McCloskey, A. P., Gilmore, S. M., Zhou, J., Draper, E. R., Porter, S., Gilmore, B. F., Xu, B., & Laverty, G. (2016).
- Laverty, G., McCloskey, A. P., Gilmore, S. M., Zhou, J., Draper, E. R., Porter, S., Gilmore, B. F., & Xu, B. (2016). Self-assembling ultrashort NSAID-peptides: Multifunctional antimicrobial and anti-inflammatory nanomaterials. Pure and Applied Chemistry, 88(10-11), 1017-1025.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue. Der Pharma Chemica, 3(3), 174-188.
- Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280.
-
JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. Retrieved from [Link]
- Tojo, Y., & Palanisamy, A. (2007). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Bioorganic & medicinal chemistry, 15(4), 1744-1753.
- Kumar, P., & Kumar, S. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4216-4226.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]
- El-Faham, A., & Al-Obeidi, F. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-6.
-
Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
- Chakraborty, K., & Roy, S. (2015). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 119(1), 204-215.
- Singh, Y., & Kumar, U. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7234.
-
University of California - Santa Barbara. (2026, February 20). New method boosts production of non-natural amino acids for peptide assembly. ScienceDaily. Retrieved from
- Hossain, M. A., Bathgate, R. A. D., & Wade, J. D. (2023). Noncovalent Peptide Stapling Using α-Methyl-l-phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.
- Tew, G. N., & Weis, R. M. (2013). Antimicrobial peptides containing unnatural amino acid exhibit potent bactericidal activity against ESKAPE pathogens. Bioorganic & medicinal chemistry, 21(1), 183-190.
- Seebach, D., Beck, A. K., & Müller-Hartwieg, J. C. D. (2004). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses, 81, 19.
- Drabowicz, J., & Mikołajczyk, M. (2023).
-
American Chemical Society. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. Retrieved from [Link]
- van Hest, J. C. M., & Kiick, K. L. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430.
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- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Organic Syntheses Procedure [orgsyn.org]
Role of ortho-isopropyl groups in peptidomimetic design
The Role of Ortho-Isopropyl Groups in Peptidomimetic Design Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary: The "Steric Lock" Principle
In the transition from native peptides to drug-like peptidomimetics, the primary challenge is balancing conformational rigidity with bioavailability. The ortho-isopropyl group —specifically when positioned on N-aryl or C-aryl scaffolds—serves as a critical "steric lock." Unlike smaller methyl groups or bulkier tert-butyl moieties, the isopropyl group offers a unique combination of directional steric bulk and lipophilicity .
Its strategic placement introduces high rotational energy barriers (atropisomerism) that freeze bioactive conformations, shielding the peptide backbone from proteolytic hydrolysis while simultaneously enhancing membrane permeability. This guide details the mechanistic rationale, synthetic integration, and validation of ortho-isopropyl motifs in high-value drug design.
Mechanistic Foundations
Atropisomerism and Rotational Restriction
The defining feature of the ortho-isopropyl group is its ability to restrict rotation around the
-
The Ortho Effect: In N-arylated peptidomimetics (e.g., peptoids or anilide-based foldamers), an isopropyl group at the ortho position creates a clash with the amide carbonyl oxygen or the amide nitrogen's lone pair.
-
Conformational Locking: This clash forces the aromatic ring to adopt a perpendicular orientation relative to the amide plane. If two isopropyl groups are present (2,6-diisopropyl), the barrier to rotation can exceed 20 kcal/mol, effectively isolating specific rotamers (atropisomers) that mimic the secondary structure of
-helices or -turns.
Hydrophobic Shielding (Metabolic Stability)
Proteolytic enzymes (e.g., chymotrypsin, serum proteases) require access to the amide bond scissile site.
-
Umbrella Effect: The isopropyl group acts as a "molecular umbrella," casting a steric shadow over the amide bond.
-
Lipophilicity: The isopropyl moiety increases the LogP, facilitating passive transport across cell membranes, a common bottleneck for peptide therapeutics.
Visualization: The Energy Landscape of Restriction
The following diagram illustrates how the ortho-isopropyl group alters the potential energy surface of bond rotation compared to a hydrogen or methyl substituent.
Caption: Comparative impact of ortho-substituents on rotational freedom and stability. The isopropyl group provides the critical bulk necessary to 'lock' the bioactive conformation.
Synthetic Methodologies
Integrating sterically hindered ortho-isopropyl groups requires specialized coupling protocols, as standard SPPS (Solid-Phase Peptide Synthesis) conditions often fail due to the very steric bulk we desire.
Building Block Synthesis: o-Isopropyl-Phenylalanine Analog
To introduce this motif into a peptide side chain (mimicking Phe/Tyr):
-
Starting Material: 2-Isopropyl-1-bromo-benzene.
-
Negishi Coupling: React with Boc-protected iodo-alanine zinc reagent.
-
Result: Boc-2-isopropyl-L-Phe-OH ready for SPPS.
Coupling Protocol for Hindered Amines (The "Hayashi" Approach)
When forming an amide bond adjacent to an ortho-isopropyl group (e.g., coupling an amino acid to 2-isopropyl-aniline), standard HATU/DIEA often results in low yields (<20%).
Optimized Protocol:
-
Reagents: Use COMU or PyAOP (phosphonium salts) which are superior for hindered couplings.
-
Solvent: DMF/Collidine (Collidine is a less nucleophilic base than DIEA, preventing racemization).
-
Microwave Assistance: 50°C for 20 minutes is often required to overcome the activation energy barrier.
| Parameter | Standard Coupling | Hindered Coupling (o-iPr) |
| Coupling Reagent | HBTU / HATU | PyAOP or COMU |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine) |
| Reaction Time | 30-60 min (RT) | 2-4 hours (50°C MW) |
| Yield | >95% | ~70-85% |
Case Studies & Applications
PPI Inhibitors (p53-MDM2)
Inhibiting the p53-MDM2 interaction requires mimicking the
-
Design: Replacing Phe19 with 2-isopropyl-phenylalanine restricts the
and torsion angles. -
Outcome: The isopropyl group forces the phenyl ring into a specific orientation that perfectly matches the hydrophobic cleft of MDM2, improving
from micromolar to nanomolar range while rendering the peptide resistant to trypsin.
Peptoid Foldamers (N-Aryl Glycines)
-
Structure: Poly-N-(2-isopropylphenyl)glycines.
-
Effect: The ortho-isopropyl group forces the backbone into a stable helical structure (polyproline type I mimic) solely through steric repulsion, without hydrogen bonds.
-
Application: These "unfoldable" scaffolds are used as cell-penetrating carriers for gene delivery.
Experimental Validation Workflow
To confirm the role of the ortho-isopropyl group in your design, follow this validation hierarchy.
Caption: Step-by-step workflow to validate steric locking and stability enhancement.
Protocol: Variable Temperature (VT) NMR
-
Sample: Dissolve 5 mg of peptidomimetic in 0.5 mL DMSO-
. -
Acquisition: Record
H NMR spectra from 25°C to 100°C in 10°C increments. -
Analysis: Observe the amide NH or aromatic proton signals.
-
Sharp signals at 25°C: Indicates a single stable conformer (Locked).
-
Broad signals: Indicates exchange (Intermediate barrier).
-
Coalescence: Use the Gutowsky-Holm equation to calculate
. A value kcal/mol confirms successful "ortho-locking."
-
References
-
Review of Peptidomimetic Str
-
Steric Control in Drug Design
-
Foldamers and 2,6-Diisopropylphenyl Groups
-
Hindered Peptide Bond Form
-
Metabolic Stability Enhancement
Sources
- 1. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 2. wjarr.com [wjarr.com]
- 3. Design of Peptide and Peptidomimetic Ligands with Novel Pharmacological Activity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel 2,6-diisopropylphenyl-docosahexaenoamide conjugate induces apoptosis in T cell acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of structural modification on the gastrointestinal stability and hepatic metabolism of α-aminoxy peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Conformational Constraints of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological function. In the field of drug discovery, the use of conformationally constrained amino acids is a powerful strategy for designing potent and selective therapeutics.[1][2] This guide provides a comprehensive technical overview of the conformational constraints of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid, a non-proteinogenic amino acid with significant steric hindrance. We will explore how the bulky ortho-isopropyl and N-Boc protecting groups dictate the molecule's three-dimensional structure, influencing its application in the design of novel peptides and small molecule drugs.
Introduction: The Power of Conformational Constraint in Drug Design
The principle of conformational constraint is a cornerstone of modern medicinal chemistry. By restricting the rotational freedom of a molecule, we can pre-organize it into a specific three-dimensional shape that is complementary to its biological target.[1][2] This pre-organization minimizes the entropic penalty upon binding, often leading to enhanced binding affinity and biological activity. Conformationally restricted amino acids, like the subject of this guide, are invaluable tools for achieving this.[3] They serve as building blocks to create peptides and peptidomimetics with well-defined secondary structures, a crucial aspect for mimicking or inhibiting biological interactions.[2][4]
The focus of this whitepaper, this compound, is a prime example of a sterically encumbered amino acid. The presence of a bulky isopropyl group at the ortho position of the phenyl ring introduces significant steric hindrance, a phenomenon where the spatial arrangement of atoms slows down chemical reactions or restricts conformational flexibility.[5][6] This, combined with the sterically demanding tert-butyloxycarbonyl (Boc) protecting group, imposes severe limitations on the molecule's conformational landscape. A thorough understanding of these constraints is paramount for its effective use in rational drug design.
Synthesis and Stereochemical Considerations
The synthesis of enantiomerically pure this compound requires precise control over stereochemistry. While various synthetic routes exist, a common approach involves the asymmetric synthesis from a suitable precursor. The tert-butyloxycarbonyl (Boc) protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[7]
General Synthetic Protocol for Boc Protection:
| Step | Procedure | Reagents & Conditions | Key Considerations |
| 1 | Dissolve the amino acid in a suitable solvent mixture. | Dioxane, water, or similar solvent systems. | Ensure complete dissolution of the amino acid. |
| 2 | Add a base to the solution. | Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3). | The base facilitates the reaction with Boc anhydride.[8] |
| 3 | Slowly add di-tert-butyl dicarbonate (Boc)2O. | The reaction is often performed at reduced temperatures (e.g., in an ice bath). | Vigorous stirring is necessary to ensure proper mixing.[8] |
| 4 | Monitor the reaction progress. | Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). | The reaction is typically complete within a few hours. |
| 5 | Work-up and purify the product. | Acidification, extraction, and column chromatography. | Purification is crucial to remove unreacted starting materials and byproducts. |
Unraveling the Conformational Constraints
The conformational preferences of this compound are primarily governed by steric repulsion between its bulky substituents. The key rotational degrees of freedom are the dihedral angles of the amino acid backbone (φ, ψ) and the side chain (χ).
The Dominance of Steric Hindrance
The ortho-isopropyl group on the phenyl ring creates a significant steric clash with the amino acid backbone.[5] This steric hindrance severely restricts the rotation around the Cβ-Cγ bond (χ2), forcing the phenyl ring to adopt a limited set of orientations. Similarly, the bulky Boc group introduces its own set of steric constraints, influencing the preferred conformations around the N-Cα (φ) and Cα-Cβ (χ1) bonds.
Computational Modeling: A Window into Conformational Landscapes
Computational chemistry provides powerful tools to explore the conformational space of molecules.[9] Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can be employed to identify low-energy conformations and map the potential energy surface.[9][10]
A Typical Computational Workflow:
Caption: A simplified workflow for computational conformational analysis.
These computational approaches can predict the preferred dihedral angles and identify key intramolecular interactions that stabilize certain conformations. For non-canonical amino acids, these methods are essential for generating the necessary parameters for structural studies.[11]
Experimental Validation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution.[12][13] For conformationally constrained molecules, NMR provides invaluable experimental data to validate and refine computational models.
Key NMR Experiments for Conformational Analysis:
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments detect through-space interactions between protons that are close to each other, providing distance restraints for structure calculation.[13]
-
Chemical Shift Analysis: The chemical shifts of backbone and side-chain atoms are sensitive to the local conformation. Deviations from random coil values can indicate the presence of stable secondary structures.[12]
-
J-Coupling Constants: Three-bond J-coupling constants can be used to determine dihedral angles through the Karplus equation.
Experimental Protocol: 2D NOESY/ROESY
| Step | Procedure | Parameters | Purpose |
| 1 | Sample Preparation | Dissolve the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). | To obtain high-resolution spectra. |
| 2 | Data Acquisition | Acquire 2D NOESY or ROESY spectra with appropriate mixing times. | To observe through-space correlations between protons. |
| 3 | Data Processing | Fourier transform and phase correct the 2D data. | To generate the final spectrum for analysis. |
| 4 | Analysis | Identify and integrate cross-peaks to determine interproton distances. | To derive structural constraints for modeling. |
Implications for Rational Drug Design
The well-defined conformational preferences of this compound make it a valuable building block for designing bioactive molecules with improved properties.
-
Inducing Defined Secondary Structures: Incorporating this constrained amino acid into a peptide sequence can promote the formation of specific turns or helical structures, which are often crucial for biological activity.[2]
-
Enhancing Binding Affinity: By pre-organizing a ligand into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to a significant increase in binding affinity.[1]
-
Improving Selectivity: A more rigid molecular scaffold can lead to more specific interactions with the target protein, thereby reducing off-target effects and improving the selectivity of the drug candidate.
The Logic of Conformational Constraint in Drug Design:
Caption: The relationship between conformational constraint and improved drug properties.
Conclusion
This compound represents a powerful tool for medicinal chemists seeking to control molecular conformation. Its inherent steric constraints provide a robust platform for the rational design of peptides and small molecules with enhanced potency, selectivity, and pharmacokinetic profiles. A comprehensive understanding of its synthesis, stereochemistry, and conformational landscape, achieved through a synergistic combination of computational modeling and experimental NMR techniques, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]
-
Ingenta Connect. (n.d.). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. Ingenta Connect. Retrieved from [Link]
-
Wang, S. (2021). Computational Protein Design with Non-proteinogenic Amino Acids and Small Molecule Ligands, with Applications to Protein-protein Interaction Inhibitors, Anti-microbial Enzyme Inhibitors, and Antibody Design. DukeSpace. [Link]
-
Trabocchi, A., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 3866-3886. [Link]
-
ResearchGate. (n.d.). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]
-
Alonso, J. L., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7589. [Link]
-
International Journal of Creative Research Thoughts. (n.d.). Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org. Retrieved from [Link]
-
PLOS. (2017, November 6). A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity. PLOS ONE. [Link]
-
Bhattacharya, S., et al. (2011). Synthesis and characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188. [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10931. [Link]
-
ResearchGate. (n.d.). Steric repulsion caused by phenyl and isopropyl substitutions. ResearchGate. Retrieved from [Link]
-
Knapik-Kowalczuk, J., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems? The Journal of Physical Chemistry Letters, 12(8), 2137-2144. [Link]
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. Google Patents.
-
YouTube. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]
-
Bartling, C. R. O., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Journal of Biomolecular NMR, 77(3-4), 105-114. [Link]
-
Towse, C. L., et al. (2016). The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PeerJ, 4, e2091. [Link]
-
Scilit. (n.d.). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Scilit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijcrt.org [ijcrt.org]
- 10. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
In-Depth Technical Guide: The Impact of 2-Isopropyl Substitution on Peptide Metabolic Stability
Executive Summary
The translation of native peptides into viable therapeutics is historically bottlenecked by their poor metabolic stability and rapid proteolytic degradation. While standard peptidomimetic strategies (e.g., N-methylation, D-amino acid substitution) offer incremental improvements, 2-isopropyl substitution has emerged as a highly potent structural modification. By introducing a branched aliphatic moiety at the
Mechanistic Foundations: The Causality Behind the Modification
Steric Shielding and Dihedral Restriction
Native peptides possess highly flexible backbones, allowing them to easily adopt the extended conformations required to fit into the active sites of endogenous proteases. The introduction of an alkyl group restricts the
Alteration of Protease Recognition and Structural Stability
The functional importance of the isopropyl group in preventing degradation is well-documented. In the development of neurotensin analogs, backbone modifications incorporating isopropyl derivatives drastically improved resistance to proteolytic cleavage, extending plasma half-lives from less than 2 minutes to over 24 hours[2]. Furthermore, in native mass spectrometry studies evaluating non-covalent complex stability, 2-isopropyl derivatives were found to be the most effective at preventing peptide dissociation compared to methyl or ethyl counterparts, highlighting their superior stabilizing thermodynamic properties[3].
Lipophilicity, BBB Permeability, and Target Engagement
Beyond proteolytic shielding, the 2-isopropyl substitution profoundly impacts pharmacokinetics by displacing local water molecules and increasing the overall logP of the peptidomimetic.
-
Permeability: In the optimization of Asparagine Endopeptidase (AEP) inhibitors for Alzheimer's disease, replacing an N-methyl group with an N-isopropyl group markedly improved blood-brain barrier (BBB) permeability and enhanced metabolic stability against liver microsomes[4].
-
Target Affinity: In the development of KRAS G12C inhibitors, isopropyl substitution on the phenyl ring proved optimal for maximizing both biochemical and cellular potency by optimizing van der Waals contacts within the target hydrophobic pocket[5]. Similarly, in HIV-1 capsid-targeting antivirals, an N1-isopropyl substitution induced a favorable 90° conformational flip of the indole ring, unlocking new steric interactions that increased the stability of the viral capsid lattice[6].
Fig 1: Mechanistic pathway of steric shielding and dihedral restriction by 2-isopropyl substitution.
Quantitative Data: Comparative Analysis
To illustrate the empirical impact of this modification, the following table synthesizes the pharmacokinetic and pharmacodynamic shifts observed when transitioning from native to isopropyl-substituted scaffolds across various therapeutic targets.
| Modification Type | Representative Context | Proteolytic T1/2 (Serum) | BBB Permeability (PAMPA) | Primary Mechanistic Benefit |
| Native (Unsubstituted) | Neurotensin / Native AEP | < 5 minutes | Low ( | Baseline binding |
| Methyl Substitution | KRAS / AEP Inhibitor Leads | ~ 2 - 5 hours | Moderate ( | Slight steric shielding |
| 2-Isopropyl Substitution | Optimized Neurotensin / AEP | > 24 hours | High ( | Max steric block & lipophilicity |
Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to recognize that implementing bulky substitutions requires specialized synthetic and analytical approaches. Standard protocols will often yield false negatives (e.g., failed synthesis) or false positives (e.g., assay matrix interference).
Synthesis of 2-Isopropyl Peptidomimetics
Causality Note: Due to the significant steric hindrance introduced by the branched 2-isopropyl group, standard carbodiimide coupling reagents (e.g., DCC, EDC) often fail due to slow kinetics, which allows competitive racemization to occur. Therefore, highly reactive uronium/aminium salts must be utilized.
Step-by-Step Methodology:
-
Resin Preparation: Swell the solid-phase peptide synthesis (SPPS) resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Steric Coupling: To attach the amino acid following the 2-isopropyl substituted residue, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) as coupling reagents. The HOAt additive is crucial as it accelerates the formation of the active ester, overcoming the steric barrier of the isopropyl group.
-
Reaction Conditions: Use 4 equivalents of the amino acid, 3.9 equivalents of HATU/HOAt, and 8 equivalents of DIEA (N,N-Diisopropylethylamine). Allow coupling to proceed for 2 to 4 hours at room temperature, or apply microwave assistance (75°C for 15 minutes) to drive the reaction.
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.
In Vitro Metabolic Stability Assay (Human Serum & Liver Microsomes)
Causality Note: A self-validating system requires the simultaneous running of controls to isolate enzymatic degradation from chemical instability, and the use of internal standards to correct for mass spectrometer ion suppression.
Step-by-Step Methodology:
-
Matrix Preparation: Pre-warm pooled human serum or human liver microsomes (HLM, 1 mg/mL protein concentration with NADPH regenerating system) to 37°C in a shaking incubator.
-
Control Implementation (Self-Validation):
-
Positive Control: Native Neurotensin (rapidly degraded, confirms protease activity).
-
Negative Control: Cyclic D-amino acid peptide (highly stable, rules out non-enzymatic thermal degradation).
-
-
Incubation: Spike the 2-isopropyl peptidomimetic and controls into separate matrix aliquots at a final concentration of 1 µM.
-
Time-Course Quenching: At designated time points (0, 15, 30, 60, 120, 240, 1440 minutes), extract 50 µL aliquots and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile.
-
Internal Standardization: Ensure the quenching acetonitrile contains a Stable Isotope-Labeled Internal Standard (SIL-IS) at a known concentration. This corrects for any matrix effects during ionization.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Data Processing: Calculate the remaining percentage of the peptide relative to the
peak area ratio (Analyte/SIL-IS). Determine the half-life ( ) using a first-order exponential decay model: .
Fig 2: Self-validating experimental workflow for assessing peptide metabolic stability via LC-MS/MS.
Conclusion
The 2-isopropyl substitution represents a profound structural lever in peptidomimetic design. By leveraging targeted steric hindrance and increased lipophilicity, researchers can systematically protect labile amide bonds from proteolytic degradation while simultaneously enhancing membrane permeability and target affinity. When paired with rigorous, self-validating analytical workflows, this modification serves as a cornerstone strategy for advancing peptide therapeutics from discovery into clinical viability.
References
1.[2] Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers. 2.[1] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity. Benchchem. 3.[3] Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. NIH. 4.[4] Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease. NIH. 5.[5] Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications. 6.[6] Structural, biophysical, and virological mechanistic characterization of HIV-1 capsid-targeting antivirals. bioRxiv.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]
- 3. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparagine endopeptidase (AEP) inhibitor formulation via zein-based nanoparticle improves the therapeutic efficacy toward Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Comprehensive Structural Analysis: 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
This guide outlines a rigorous structural analysis framework for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid (also known as Boc-2-isopropyl-L-phenylalanine ). It is designed for researchers requiring high-fidelity characterization of this sterically demanding chiral building block.
Executive Technical Summary
Molecule: this compound CAS (S-isomer): 2349611-25-0 Formula: C₁₇H₂₅NO₄ | MW: 307.38 g/mol [1]
This compound is a phenylalanine derivative characterized by an isopropyl group at the ortho (2-position) of the phenyl ring . Unlike standard phenylalanine, this modification introduces significant steric bulk proximal to the peptide backbone. In drug design, this "ortho-clash" is exploited to restrict conformational freedom (
Analytical Challenge: The ortho-isopropyl group creates a rotational barrier. Standard NMR protocols may yield broadened signals due to slow exchange between rotamers on the NMR time scale. This guide prioritizes methods that differentiate between chemical impurities and conformational isomers.
Analytical Strategy & Logic (The "Why")
The characterization workflow is built on three pillars of validity:
-
Connectivity Confirmation (NMR): We must unambiguously assign the isopropyl group signals and their integration relative to the single Boc group to rule out bis-alkylation byproducts.
-
Stereochemical Integrity (Chiral HPLC): As a chiral building block, enantiomeric excess (% ee) is the critical quality attribute (CQA). The bulky side chain makes racemization during synthesis (via azlactone formation) a higher risk than in unhindered amino acids.
-
Mass Consistency (LC-MS): Confirmation of the molecular ion and specific fragmentation (loss of Boc) to verify the integrity of the acid-labile protecting group.
Visualization: Characterization Workflow
Figure 1: Step-by-step analytical decision tree for validating Boc-2-isopropyl-Phe-OH.
Structural Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Verify structure and assess rotameric existence.[2] Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent signal overlap from H-bonding aggregates).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The ortho-isopropyl group exerts a shielding/deshielding effect on the
| Proton Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |
| Ar-H | 7.10 - 7.40 | Multiplet | 4H | Aromatic ring protons (distorted by ortho-sub). |
| NH | 6.80 - 7.10 | Doublet | 1H | Amide proton (coupled to |
| 4.20 - 4.40 | Multiplet | 1H | Chiral center proton. | |
| 2.90 - 3.20 | DD / Multiplet | 2H | Diastereotopic methylene protons (benzylic). | |
| iPr-CH | 3.00 - 3.20 | Septet | 1H | Methine of isopropyl (overlapped with |
| Boc-CH₃ | 1.30 - 1.40 | Singlet | 9H | Tert-butyl group (strongest signal). |
| iPr-CH₃ | 1.10 - 1.25 | Doublet(s) | 6H | Methyls of isopropyl (may appear as two doublets due to chirality). |
Critical Insight - The "Rotamer" Check: If the NMR spectrum at 25°C shows broadened or doubled peaks (particularly for the Boc or Isopropyl groups), do not immediately assume impurity.
-
Test: Run the sample at 50°C.
-
Result: If peaks sharpen and coalesce, the broadening is due to restricted rotation (rotamers) caused by the ortho-isopropyl clash. If peaks remain distinct, it indicates chemical impurity.
B. Mass Spectrometry (LC-MS)
Objective: Confirm Molecular Weight and fragmentation pattern. Method: ESI (Electrospray Ionization), Positive Mode.
-
Parent Ion: [M+Na]⁺ = 330.4 Da (Dominant adduct in positive mode).
-
Fragment 1: [M+H-Boc]⁺ = 208.4 Da (Loss of Boc group, rapid fragmentation).
-
Fragment 2: [M+H-tBu]⁺ = 252.4 Da (Loss of tert-butyl cation).
C. Infrared Spectroscopy (FT-IR)
Objective: Confirm functional group presence.
-
3300–3400 cm⁻¹: N-H stretch (Amide).
-
2500–3000 cm⁻¹: O-H stretch (Carboxylic acid, broad).
-
1705–1720 cm⁻¹: C=O stretch (Carboxylic acid).
-
1680–1690 cm⁻¹: C=O stretch (Boc carbamate).
Purity & Quality Control (HPLC)
Protocol 1: Chemical Purity (Reverse Phase)
This method separates the product from synthesis byproducts (e.g., unreacted starting material, de-Boc degradation).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH ensures -COOH is protonated/retained).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Acceptance Criteria: Main peak area > 98.0%.
Protocol 2: Chiral Purity (Enantiomeric Excess)
Crucial: Separation of the (S)-enantiomer from the (R)-enantiomer.
-
Column: Immobilized Polysaccharide (e.g., CHIRALPAK® IC or IA).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Rationale: The acidic additive (TFA) suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between enantiomers.
Structural Logic Diagram
The following diagram illustrates the connectivity and the specific steric environment that defines the analytical signature of this molecule.
Figure 2: Structural connectivity and its impact on analytical signatures.
References
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Available at: [Link]
-
National Institutes of Health (PubChem). 2-Amino-3-phenylpropanoic acid derivatives. Available at: [Link]
Sources
Methodological & Application
Application Note: Overcoming Steric Hindrance in Boc-Peptide Synthesis
Executive Summary
Boc (tert-butyloxycarbonyl) protected amino acids are foundational building blocks in both solution-phase and solid-phase peptide synthesis (SPPS), favored for their robust, acid-labile protection profiles[]. However, the incorporation of sterically hindered Boc-amino acids—such as N-methylated derivatives, α-aminoisobutyric acid (Aib), Valine, Isoleucine, and Proline—introduces severe kinetic bottlenecks. The bulky aliphatic or modified side chains shield the activated carbonyl, drastically reducing the rate of nucleophilic attack by the incoming amine[2].
This application note provides a mechanistic framework for selecting optimal coupling reagents when standard carbodiimide chemistry fails. By understanding the causality behind side reactions like guanidinylation and epimerization, researchers can deploy advanced uronium, phosphonium, and acid fluoride reagents to achieve high-yield, self-validating couplings.
Mechanistic Causality: Why Standard Reagents Fail
When standard carbodiimides (e.g., DCC, DIC) are employed for hindered couplings, the acylation rate is so sluggish that competing side reactions dominate the reaction vessel. The transient O-acylisourea intermediate can undergo intramolecular cyclization to form an oxazolone (leading to rapid epimerization) or rearrange into an unreactive N-acylurea[3][4].
To accelerate the reaction, highly reactive uronium/aminium salts like HATU or HBTU are frequently substituted. However, this introduces a critical failure mode known as the Guanidinylation Trap . If the pre-activation of the hindered Boc-amino acid is slow, the excess uronium reagent reacts directly with the free N-terminal amine of the resin-bound peptide. This forms a stable tetramethylguanidinium byproduct, permanently capping the sequence and halting synthesis[5]. Therefore, reagent selection must be dictated by the specific steric environment of both the electrophile and the nucleophile.
Strategic Reagent Selection
A. COMU vs. HATU (Aminium/Uronium Salts)
HATU has historically served as the gold standard for difficult couplings due to the anchimeric assistance provided by its HOAt (1-hydroxy-7-azabenzotriazole) leaving group, which forms a highly reactive OAt-ester[6]. However, HOAt is a UN Class 1c explosive hazard. COMU is a third-generation alternative utilizing an OxymaPure leaving group. It matches or exceeds HATU's coupling efficiency in sterically hindered sequences, minimizes racemization, and completely eliminates the explosive risks associated with benzotriazoles[7][8].
B. PyAOP (Phosphonium Salts)
To completely circumvent the guanidinylation of free amines, phosphonium salts are the reagents of choice[5]. PyAOP generates the same highly reactive OAt-ester as HATU but lacks the aminium moiety. This makes it the optimal reagent when coupling onto highly hindered secondary amines (e.g., N-methyl amino acids) where extended reaction times are required, as it will not cap the sluggish nucleophile[5].
C. TFFH (Acid Fluorides)
For α,α-disubstituted amino acids like Aib, traditional OBt/OAt esters often fail due to extreme steric clash. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates amino acid fluorides in situ. The exceptionally small atomic radius of fluorine minimizes steric hindrance during the transition state, enabling efficient amide bond formation where bulkier active esters cannot penetrate[3][5].
Decision Matrix and Quantitative Comparison
Reagent Performance Summary
| Coupling Reagent | Chemical Class | Active Intermediate | Guanidinylation Risk | Relative Reactivity (Hindered AAs) | Primary Application |
| DIC / HOBt | Carbodiimide | OBt-Ester | None | Low | Routine, unhindered couplings. |
| HATU | Aminium | OAt-Ester | High | Very High | Hindered primary amines (Gold Standard). |
| COMU | Aminium | Oxyma-Ester | High | Very High | Hindered primary amines (Safer alternative). |
| PyAOP | Phosphonium | OAt-Ester | None | Very High | N-methylated / secondary amines. |
| TFFH | Formamidinium | Acid Fluoride | Low | Outstanding | α,α-disubstituted AAs (e.g., Aib). |
Reagent Selection Workflow
Decision matrix for selecting coupling reagents for hindered Boc-amino acids.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They integrate analytical checkpoints (Kaiser or Chloranil tests) directly into the workflow to ensure causality between the chemical step and the physical result.
Protocol A: COMU-Mediated Coupling of Hindered Boc-Amino Acids
Optimal for coupling bulky Boc-AAs (e.g., Boc-Val-OH, Boc-Ile-OH) onto primary amines.
Causality Note: COMU requires a strict 1:1:2 ratio of Amino Acid : COMU : Base. Pre-activation must be kept extremely brief (1–3 minutes) to prevent the degradation of the highly reactive Oxyma-ester before it can reach the sterically hindered nucleophile[7].
-
Deprotection: Treat the resin-bound peptide with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Wash the resin with 5% DIEA in DMF (2 x 3 min) to ensure the N-terminal amine is in its free base form. Wash with DMF (3x).
-
Pre-Activation: In a separate vial, dissolve 3.0 equivalents (eq) of the hindered Boc-amino acid and 3.0 eq of COMU in a minimal volume of DMF. Add 6.0 eq of N,N-diisopropylethylamine (DIEA).
-
Incubation: Allow the mixture to pre-activate for exactly 2 minutes at room temperature.
-
Coupling: Transfer the activated solution to the resin. Agitate gently for 60–120 minutes.
-
Self-Validation (Kaiser Test):
-
Wash the resin with DMF (3x) and DCM (3x).
-
Extract a few resin beads and perform a Kaiser test.
-
If Blue (Positive): The hindered coupling is incomplete. Do not deprotect. Repeat steps 3–5 (Double Coupling).
-
If Yellow/Colorless (Negative): Coupling is successful. Proceed to the next synthesis cycle.
-
Protocol B: PyAOP-Mediated Coupling onto N-Methyl Amines
Optimal for coupling any Boc-AA onto a highly hindered secondary amine (e.g., resin-bound N-methyl amino acid).
Causality Note: Because PyAOP is a phosphonium salt, it cannot guanidinylate the free amine[5]. Therefore, in situ activation (adding all reagents directly to the resin) is preferred. This allows the sluggish N-methyl amine ample time to react with the continuously generated OAt-ester without the risk of chain termination.
-
Deprotection & Neutralization: Perform TFA deprotection and DIEA neutralization as described in Protocol A.
-
Reagent Addition: Add 4.0 eq of the Boc-amino acid and 4.0 eq of PyAOP directly to the reaction vessel containing the resin suspended in DMF.
-
Base Addition: Add 8.0 eq of DIEA (or 2,4,6-collidine if epimerization is a severe concern) directly to the slurry.
-
Coupling: Agitate the reaction mixture for 2 to 4 hours at room temperature. (Extended times are safe here due to the lack of guanidinylation risk).
-
Self-Validation (Chloranil Test):
-
Note: The Kaiser test cannot detect secondary amines.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Extract a few resin beads and perform a Chloranil test (2% acetaldehyde in DMF and 2% chloranil in DMF).
-
If Blue/Green (Positive): Unreacted secondary amine remains. Repeat steps 2–4.
-
If Yellow/Colorless (Negative): Coupling is successful. Proceed.
-
References
- A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis Benchchem URL
- Peptide Coupling Reagents Guide Sigma-Aldrich URL
- Optimizing coupling reagents for sterically hindered Boc-L-proline Benchchem URL
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article Global Research Online URL
- Recent development of peptide coupling reagents in organic synthesis Uni-kiel URL
- Peptide Coupling Reagents, More than a Letter Soup Uniurb URL
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem URL
- Amino Acid - BOC Sciences BOC Sciences URL
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL
Sources
Deprotection strategies for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Application Note: Deprotection Strategies for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Abstract
This guide details the chemical deprotection of This compound , a sterically demanding phenylalanine derivative used in the synthesis of peptidomimetics and enzyme inhibitors.[1] While the tert-butyloxycarbonyl (Boc) group is a standard amine protectant, the presence of the electron-rich, sterically bulky 2-isopropyl-phenyl side chain requires precise control over acidic cleavage conditions to prevent electrophilic aromatic substitution by-products.[1] This note compares Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) protocols, providing validated workflows for high-purity isolation.[1]
Introduction & Chemical Strategy
The compound This compound (CAS: 2349611-25-0 for S-isomer) presents a unique challenge: the 2-isopropyl group exerts steric pressure near the reaction center and activates the phenyl ring via inductive effects.[1]
The Mechanistic Pathway
Boc deprotection is an acid-catalyzed elimination (Acidolysis).[1][2]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (
). -
Fragmentation: The tert-butyl cation (
) is cleaved, generating a carbamic acid intermediate.[2] -
Decarboxylation: The unstable carbamic acid collapses, releasing
and yielding the amine salt.[3]
Critical Consideration: Cation Scavenging
The generated
-
Recommendation: For high-stringency applications (e.g., GMP synthesis), the addition of a scavenger (Triethylsilane or Anisole) is advised to trap the
cation, preventing side-chain modification.[1]
Visualizing the Mechanism
The following diagram illustrates the acidolysis pathway and the critical role of scavengers in preventing side reactions.
Caption: Acid-catalyzed cleavage of the Boc group showing the diversion of the reactive t-butyl cation by scavengers.[1][2][3][4][5][6][7][8][9]
Validated Experimental Protocols
Protocol A: Standard TFA Deprotection (Solution Phase)
Best for: Small-scale synthesis, peptide coupling, or when the TFA salt is acceptable.
Reagents:
-
Trifluoroacetic Acid (TFA), HPLC Grade.[1]
-
Triethylsilane (TES) or Triisopropylsilane (TIS) - Scavenger.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of This compound in 5 mL of DCM (0.2 M concentration).
-
Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).
-
Note: This ensures any generated
is immediately quenched.
-
-
Acidolysis: Cool the solution to 0°C. Slowly add 5 mL of TFA (Final ratio DCM:TFA 1:1).
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature (RT) and stir for 45–60 minutes.
-
Monitoring: Check completion via TLC (stained with Ninhydrin) or LC-MS (Loss of Mass -100 Da).[1]
-
-
Work-up:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and excess TFA.
-
Co-evaporation: Add Toluene (10 mL) and evaporate again. Repeat 2-3 times. Reason: Toluene forms an azeotrope with TFA, ensuring complete removal of acid traces.
-
-
Precipitation: Add cold Diethyl Ether (20 mL) to the oily residue to precipitate the amine-TFA salt. Filter and dry.[11]
Protocol B: HCl-Mediated Deprotection (Salt Isolation)
Best for: Scale-up, storage stability, or when a hydrochloride salt is required.[1]
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the substrate in a minimum amount of dry EtOAc (approx. 2 mL).
-
Acid Addition: Add 5 mL of 4.0 M HCl in Dioxane (20 equivalents).
-
Reaction: Stir at RT for 30–60 minutes.
-
Observation: The product often precipitates as a white solid during the reaction.
-
-
Isolation:
-
If solid precipitates: Filter the solid, wash with cold Ether, and dry under vacuum.
-
If no precipitate: Concentrate the solvent to dryness. Triturate the residue with Hexanes/Ether to induce crystallization.
-
-
Yield: Typically >95% as the Hydrochloride salt.
Process Decision Matrix
Use the following flowchart to select the optimal deprotection strategy based on your downstream application.
Caption: Decision matrix for selecting TFA vs. HCl based on scale and stability requirements.
Data Summary & Troubleshooting
Comparative Analysis of Methods
| Feature | Protocol A (TFA) | Protocol B (HCl/Dioxane) |
| Reaction Rate | Fast (30-60 min) | Moderate (30-90 min) |
| Scavenger Need | High (Recommended) | Low (Solvent acts as weak nucleophile) |
| Product Form | Trifluoroacetate Salt (Hygroscopic) | Hydrochloride Salt (Crystalline) |
| Solubility | High in organic solvents | Good water solubility |
| Risk | Incomplete acid removal (toxic) | Corrosive vapors |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Deprotection | Acid concentration too low.[1] | Increase TFA to 50% v/v or use fresh HCl/Dioxane. |
| Side Products (+56 Da) | CRITICAL: Add 2-5 eq. Triethylsilane (TES) or Thioanisole.[1] | |
| Oily Product | Residual solvent/acid. | Azeotrope with Toluene (3x) or triturate with cold Pentane/Ether. |
| Loss of Isopropyl Group | Extreme acidic conditions (Rare).[1] | Avoid heating >40°C. Stick to Protocol A at 0°C -> RT. |
References
-
GenScript. Terminology of Antibody Drug for Boc Deprotection: Mechanism and Reagents. Retrieved from [1]
-
BenchChem. A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development. Retrieved from [1]
-
Common Organic Chemistry. Boc Deprotection Mechanism (HCl & TFA).[1][3][10][12] Retrieved from [1]
-
Sigma-Aldrich. Product Specification: (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid (CAS 2349611-25-0).[1][13][14] Retrieved from [1]
-
Lundt, B. F., et al. (1978). Selective Removal of Protecting Groups in Peptide Synthesis.[15] Int. J. Pept.[15] Protein Res.[15] (Seminal work on Scavengers).[1][16]
Sources
- 1. (2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. genscript.com [genscript.com]
- 13. Page loading... [guidechem.com]
- 14. (S)-2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid | 2349611-25-0 [sigmaaldrich.com]
- 15. BOC Protection and Deprotection [bzchemicals.com]
- 16. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
N-methylation protocols for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid residues
Application Note: N-Methylation Protocols for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic Acid Residues
Executive Summary
This guide details the synthetic protocols for the N-methylation of This compound (CAS: 2349611-25-0). Unlike standard amino acids, this substrate presents significant steric challenges due to the 2-isopropyl group on the phenyl ring. This bulky substituent, positioned ortho to the reaction center, creates a "steric wall" that impedes nucleophilic attack and destabilizes the planar transition states required for standard alkylation.
We present two validated methodologies:
-
Method A (Direct Alkylation): An optimized Benoiton protocol using NaH/MeI, tuned for hindered substrates. Best for rapid synthesis when small amounts of bis-methylation are tolerable.
-
Method B (The Oxazolidinone Route): A high-fidelity indirect methylation via a Freidinger-type lactam intermediate. This method is the recommended gold standard for this specific substrate to ensure 100% optical purity and mono-methylation.
Mechanistic Challenges & Strategy
The primary challenge is the steric clash between the N-Boc group and the ortho-isopropyl moiety. In standard N-methylation, the carbamate nitrogen must be deprotonated to form an anion that attacks the methyl donor (MeI).
-
The Problem: The ortho-isopropyl group forces the side chain into a conformation that shields the nitrogen anion. Standard conditions often lead to incomplete conversion or, if forced with heat, racemization via oxazolone formation.
-
The Solution:
-
Chelation Control (Method A): We utilize the sodium cation (Na⁺) to chelate the carboxylate and the carbamate oxygen, locking the conformation to expose the nitrogen.
-
Geometric Constraint (Method B): We cyclize the amino acid into a 5-oxazolidinone. This "ties back" the bulky protecting groups, relieving steric strain and allowing precise reductive cleavage to the N-methyl product.
-
Figure 1: Strategic decision pathways for N-methylation. Method B is preferred for sterically hindered ortho-substituted analogs.
Experimental Protocols
Method A: Optimized Direct Alkylation (Benoiton Modification)
Best for: Rapid scale-up where downstream purification is robust.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Methyl Iodide (MeI): 8.0 equiv (High excess required for hindered substrates)
-
Sodium Hydride (NaH): 3.0 equiv (60% dispersion in mineral oil)
-
Solvent: Anhydrous THF (0.1 M concentration)
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with the amino acid substrate and anhydrous THF under Argon. Cool to 0 °C .
-
Methyl Iodide Addition: Add MeI (8.0 equiv) to the solution before the base. This "pre-loading" ensures the electrophile is immediately available upon deprotonation, reducing side reactions.
-
Deprotonation: Add NaH (3.0 equiv) carefully in small portions over 15 minutes.
-
Note: Expect vigorous gas evolution (H₂). The solution will likely turn turbid as the sodium carboxylate salt forms.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Stir for 24 hours.
-
Critical Checkpoint: Due to the ortho-isopropyl bulk, the reaction may be sluggish. If TLC shows <50% conversion after 24h, add an additional 1.0 equiv of NaH and 2.0 equiv of MeI. Do not heat above 30 °C to avoid racemization.
-
-
Quench: Cool to 0 °C. Quench carefully with aqueous citric acid (10% w/v) until pH ~3.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with 5% Na₂S₂O₃ (to remove iodine color) and brine. Dry over Na₂SO₄ and concentrate.
Method B: The Oxazolidinone Reductive Cleavage (Recommended)
Best for: High-value synthesis requiring >99% enantiomeric excess.
This method circumvents the steric wall by first locking the nitrogen and oxygen into a ring, then selectively breaking the C-O bond to leave the methyl group on the nitrogen.
Step 1: Oxazolidinone Formation
-
Dissolve: this compound (1.0 equiv) in Toluene.
-
Add: Paraformaldehyde (2.0 equiv) and p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction is usually complete in 2–4 hours.
-
Workup: Wash with saturated NaHCO₃, dry, and concentrate. This yields the 2-Boc-4-(2-isopropyl-benzyl)-5-oxazolidinone .
Step 2: Reductive Cleavage to N-Methyl Acid
-
Dissolve: The oxazolidinone intermediate in CHCl₃ or DCM.
-
Add: Triethylsilane (TES, 3.0 equiv) followed by Trifluoroacetic acid (TFA, 1:1 v/v ratio with solvent).
-
Mechanism:[1] The TFA protonates the lactone oxygen; TES delivers a hydride to the benzylic position (of the acetal), cleaving the ring and releasing the free carboxylic acid while leaving the methyl group on the nitrogen.
-
-
Stir: Stir at room temperature for 12–24 hours.
-
Workup: Concentrate under vacuum to remove TFA/TES. The residue is the TFA salt of the N-methyl-amino acid (Boc group is usually cleaved under these conditions, requiring re-protection if N-Boc is desired, OR use milder Lewis acids like AlCl₃/Silane if Boc retention is strictly required, though TFA/Silane is standard for simultaneous Boc-cleavage/Methylation).
Correction for N-Boc Retention: To retain the N-Boc group during cleavage, use Triethylsilane + TiCl₄ (Lewis Acid method) instead of TFA. However, most workflows proceed to peptide coupling, so the free amine (as TFA salt) is often the desired product.
Analytical Data & Quality Control
Due to the rotamers present in N-methyl-N-Boc amino acids, NMR spectra can be complex (broad peaks).
| Analytical Method | Expected Observation | Acceptance Criteria |
| 1H NMR (DMSO-d6) | Two sets of signals (Rotamers ~3:1 ratio). N-Me singlet typically appears at 2.7–2.9 ppm. | Integration of N-Me signal = 3H. Absence of NH doublet. |
| HPLC (Chiral) | Shift in retention time compared to non-methylated precursor. | >98% Purity. |
| Racemization Check | Marfey's Reagent analysis (FDAA) is recommended for this hindered substrate. | <1% D-isomer content. |
Troubleshooting Guide
Figure 2: Troubleshooting logic for difficult N-methylation substrates.
References
-
Benoiton, N. L., et al. "N-Methylation of N-acyl and N-carbamoyl amino acids with sodium hydride and methyl iodide." Canadian Journal of Chemistry, vol. 55, no. 5, 1977, pp. 906-910.
-
Freidinger, R. M., et al. "Protected lactams as precursors for the synthesis of N-methylamino acids." Journal of Organic Chemistry, vol. 48, no. 1, 1983, pp. 77-81.
-
Lokey, R. S., et al. "N-Methylation of Boc amino acids - Lokey Lab Protocols." Wikidot, 2017.
-
Wang, J., et al. "Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E." Asian Journal of Chemistry, vol. 22, no. 6, 2010.
-
Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, vol. 104, no. 11, 2004, pp. 5823–5846.
Sources
Troubleshooting & Optimization
Improving coupling yields of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Technical Support Center: Coupling Optimization for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Ticket ID: #CPL-ISO-PHE-001 Status: Open Priority: Critical (Low Yield/Incomplete Reaction) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Core Challenge
You are attempting to couple This compound (also known as Boc-2-isopropyl-phenylalanine).
The Problem: The ortho-isopropyl group on the phenyl ring creates severe steric hindrance. Unlike standard phenylalanine, where the aromatic ring is relatively flat and unobtrusive, the isopropyl group at the 2-position acts as a "molecular shield." It rotates to minimize steric clash with the peptide backbone, effectively blocking the trajectory of the incoming nucleophile (the amine of the growing peptide chain) toward the activated carbonyl.
The Solution: Standard coupling protocols (DIC/HOBt) will fail or result in massive deletion sequences. You must transition to high-reactivity activating agents and chaos-inducing solvent systems to overcome this energy barrier.
Tier 1: Reagent Selection (The "Hardware" Upgrade)
Q: I am using HBTU or HOBt/DIC. Why are my yields <20%? A: HBTU and DIC/HOBt generate OBt-active esters. While effective for standard amino acids, the OBt leaving group is bulky. When you combine a bulky leaving group with your bulky 2-isopropyl-phenylalanine, the reaction site becomes inaccessible.
Recommendation: Switch to HATU or COMU .
-
Why? HATU generates an OAt-active ester . The nitrogen atom in the pyridine ring of HOAt (the leaving group) provides a "neighboring group effect" (anchimeric assistance) via hydrogen bonding to the incoming amine. This accelerates the coupling rate by up to 100-fold compared to HBTU, which is critical when sterics are fighting against you.
Comparison of Coupling Efficiency:
| Reagent System | Activation Type | Suitability for 2-iPr-Phe | Estimated Coupling Time |
| DIC / HOBt | Carbodiimide / OBt | Poor | 12-24 hours (Low Yield) |
| HBTU / DIEA | Uronium / OBt | Low | 4-6 hours (Incomplete) |
| HATU / HOAt / DIEA | Uronium / OAt | Excellent | 1-2 hours (>98% Yield) |
| COMU / Oxyma | Uronium / Oxyma | High | 1-2 hours (High Yield) |
Tier 2: Process Optimization (The "Software" Patch)
Q: I switched to HATU, but the coupling is still sluggish. What next? A: If chemistry fails, physics must intervene. You are likely facing beta-sheet aggregation or simply insufficient kinetic energy to overcome the rotational barrier of the isopropyl group.
Protocol Adjustments:
-
Microwave Irradiation (Critical):
-
Heat the reaction to 75°C (if using Fmoc chemistry downstream) or 50°C (if strictly Boc).
-
Caution: Boc groups are thermally unstable above 80°C in acidic environments, but stable in basic coupling mixtures. Keep it under 75°C to be safe.
-
Mechanism: Microwave energy directly couples to the dipolar amide bonds, causing rapid molecular rotation that disrupts the shielding effect of the isopropyl group.
-
-
Solvent System:
-
Replace DMF with NMP (N-methylpyrrolidone) .
-
NMP is a better solvent for preventing aggregation in hydrophobic sequences (which this residue definitely promotes).
-
-
Double Coupling:
-
Do not extend the time of a single coupling (risk of racemization).
-
Instead, perform 2 x 45-minute couplings . Fresh reagents maintain a high concentration of the active species.
-
Tier 3: Advanced Troubleshooting (Root Access)
Q: I see a "deletion sequence" in my mass spec. Is the amino acid even activating? A: It might be activating too slowly, or rearranging.
The "Nuclear" Option: Acid Fluorides For extremely hindered amino acids (like Aib or ortho-substituted Phe), the Acid Fluoride method is superior to ester activation. Acid fluorides are small (low steric footprint) and highly reactive toward amines but stable to water.
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).
-
Protocol: Convert the Boc-amino acid to its acid fluoride in situ using TFFH and DIEA.
-
Benefit: The leaving group (Fluoride) is tiny compared to OBt/OAt, allowing the amine to penetrate the steric shield of the isopropyl group.
Visual Troubleshooting Guide
Caption: Decision tree for optimizing the coupling of sterically hindered 2-isopropyl-phenylalanine.
Standard Operating Procedure (SOP): High-Yield Protocol
Objective: Couple Boc-2-isopropyl-Phe-OH to a resin-bound amine.
Materials:
-
Amino Acid: 4.0 equivalents (relative to resin loading).
-
Activator: HATU (3.9 equivalents).
-
Base: HOAt (4.0 equivalents - optional but recommended if not using HATU) or Oxyma Pure.
-
Base: DIEA (Diisopropylethylamine) (8.0 equivalents).
-
Solvent: Anhydrous NMP.
Workflow:
-
Pre-Activation (Crucial Step):
-
Dissolve the Amino Acid and HATU in NMP.
-
Add DIEA.
-
Wait exactly 30-60 seconds. Do not wait longer (risk of epimerization). The solution should turn yellow/orange.
-
-
Addition:
-
Add the pre-activated mixture immediately to the resin.
-
-
Incubation:
-
Microwave: 75°C for 10 minutes.
-
Manual: 2 hours at Room Temp with vigorous shaking.
-
-
Drain & Wash:
-
Repeat (Double Couple):
-
Repeat steps 1-4 with fresh reagents.
-
-
Capping (Quality Control):
-
After the second coupling, perform an acetylation step (Acetic Anhydride/DIEA) to cap any unreacted amines. This prevents "deletion sequences" from growing further and complicating purification.
-
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.[3]
- Establishes the superiority of HOAt/H
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Comprehensive review of coupling reagents including COMU and TFFH.
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. The Journal of Organic Chemistry.
- Validates the use of microwave irradiation to overcome aggreg
-
Wenschuh, H., et al. (2004). Microsystems for the synthesis of peptides. Biopolymers.
- Discusses the kinetics of hindered amino acids.
Sources
Minimizing racemization of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
Topic: Minimizing Racemization of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid Ticket ID: #RAC-ISO-PHE-001
Executive Summary: The Steric-Racemization Trap
You are working with This compound . This is not a standard coupling. The ortho-isopropyl group on the phenyl ring creates a specific kinetic problem we call the "Steric-Racemization Trap."
-
The Steric Wall: The bulky isopropyl group hinders the approach of the incoming amine nucleophile. This drastically slows down the rate of the desired coupling reaction (
). -
The Window of Vulnerability: Because the activated ester sits unreacted for longer, it has more time to undergo intramolecular cyclization to form an Oxazolone (Azlactone) .
-
The Failure Mode: This oxazolone intermediate is highly susceptible to base-catalyzed enolization, which destroys the chirality at the
-carbon.
Your Goal: You must accelerate
Mechanism of Failure
To solve the problem, you must visualize the enemy. The diagram below details the competition between the desired pathway (Green) and the racemization pathway (Red).
Caption: The "Steric Delay" caused by the isopropyl group allows the Activated Ester to cyclize into the Oxazolone, leading to racemization via the Planar Enolate.
Critical Reagent Selection
The choice of coupling system is the single most important variable. Do not use HOBt. Do not use DIPEA unless absolutely necessary.
| Component | Recommendation | The "Why" (Scientific Causality) |
| Coupling Agent | DIC + Oxyma Pure | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an activated ester that is more reactive to amines but less prone to oxazolone formation than HOBt. DIC allows for base-free activation.[1] |
| Alternative | COMU | If DIC is too slow, COMU is the most potent uronium salt that retains low racemization, superior to HATU/HBTU for hindered amino acids. |
| Base | Sym-Collidine (TMP) | If a base is required (e.g., using COMU or HCl salts), use 2,4,6-Trimethylpyridine (Collidine) . It is sterically hindered and weaker (pKa ~7.4) than DIPEA (pKa ~10.5), making it unable to abstract the acidic |
| Solvent | DCM / DMF (1:1) | pure DMF is polar and stabilizes the charged intermediates of racemization. DCM is non-polar and suppresses it. A mix ensures solubility while lowering dielectric constant. |
Protocol: The "Cold-Start" Activation
This protocol is designed to minimize the lifetime of the activated species before the amine attacks.
Reagents:
-
A: this compound (1.0 equiv)
-
B: Oxyma Pure (1.0 equiv)
-
C: DIC (Diisopropylcarbodiimide) (1.0 equiv)
-
D: Amine Component (1.1 equiv)
-
Solvent: DCM/DMF (1:1 ratio)
Step-by-Step Methodology:
-
The Chill: Dissolve A and B (Oxyma) in the solvent. Cool the reaction vessel to 0°C (Ice/Water bath).
-
Reason: Low temperature kinetically inhibits the oxazolone ring closure more than it inhibits the intermolecular coupling.
-
-
Activation: Add C (DIC) dropwise. Stir at 0°C for exactly 2 minutes .
-
Reason: "Flash activation." Do not pre-activate for 10-20 minutes as often taught. With hindered substrates, long pre-activation builds up oxazolone.
-
-
Coupling: Add D (Amine) immediately.
-
The Slow Warm: Allow the reaction to stir at 0°C for 1 hour, then naturally warm to Room Temperature over 4–12 hours.
-
Reason: Keeping it cold during the initial mixing prevents the exotherm from spiking the temperature, which would trigger racemization.
-
Troubleshooting & FAQs
Use this decision tree to diagnose your specific failure mode.
Caption: Diagnostic flow for balancing yield vs. optical purity.
Q1: I am seeing 15% racemization using HATU/DIPEA. Why?
A: HATU is extremely reactive, but it requires a base. DIPEA (Diisopropylethylamine) is a strong base. With your hindered 2-isopropyl group, the coupling is slow. The excess DIPEA has time to abstract the
Q2: Can I use EDC/HOBt?
A: You can, but it is obsolete for this specific challenge. HOBt esters are less stable and more prone to racemization than Oxyma esters. Furthermore, EDC urea byproducts can sometimes be difficult to remove if the reaction stalls. Oxyma Pure has largely replaced HOBt for high-risk couplings.[1]
Q3: My yield is very low with DIC/Oxyma. The reaction stalls.
A: The steric bulk of the 2-isopropyl group combined with a potentially bulky amine might be too much for a carbodiimide. Fix: You need the "Sledgehammer" approach but with safety rails. Use COMU (1.0 eq) with TMP (Collidine) (1.0 eq) at 0°C. COMU is more reactive than DIC but safer than HATU regarding racemization.
Q4: How do I measure the racemization?
A: Do not rely on standard NMR. You require Chiral HPLC or C18 HPLC with Marfey's Reagent derivatization.
-
Protocol: Hydrolyze a small aliquot of your peptide (6N HCl, 110°C, 18h), derivatize with FDAA (Marfey's reagent), and compare against L- and DL- standards.
References
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2] Chemistry – A European Journal.[2] Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[3] Link
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the oxazolone mechanism). Link
-
Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Demonstrates the superiority of TMP/Collidine over DIPEA). Link
Sources
Technical Support Center: Troubleshooting Low Solubility of Boc-2-isopropyl-phenylalanine in DMF
Welcome to the Technical Support Center. This guide addresses a critical bottleneck frequently encountered by peptide chemists and drug development professionals during Solid Phase Peptide Synthesis (SPPS): the failure of the unnatural amino acid Boc-2-isopropyl-phenylalanine (Boc-Phe(2-iPr)-OH) to dissolve in N,N-Dimethylformamide (DMF).
As a highly sterically hindered and lipophilic building block, this specific derivative requires precise handling. Below is our comprehensive diagnostic workflow, root cause analysis, and field-validated protocols to resolve this solubility failure.
Part 1: Diagnostic Workflow
Figure 1: Diagnostic decision tree for troubleshooting Boc-Phe(2-iPr)-OH solubility in DMF.
Part 2: Root Cause Analysis & FAQs
Q1: Why is my Boc-Phe(2-iPr)-OH completely insoluble in high-quality DMF? A: The most frequent cause of total insolubility is the chemical form of the reagent. Manufacturers intentionally isolate and supply bulky, lipophilic Boc-amino acids as dicyclohexylamine (DCHA) or cyclohexylamine (CHA) salts rather than free acids[1]. This significantly improves solid-state stability, prevents auto-degradation, and enhances the crystallinity of otherwise oily hydrophobic compounds[1]. However, DCHA salts of highly lipophilic amino acids exhibit extremely poor solubility in polar aprotic solvents like pure DMF. To resolve this, the salt must be chemically "broken" to yield the free acid prior to the coupling reaction[2][3].
Q2: How does the 2-isopropyl substitution alter the physicochemical properties compared to standard Boc-Phe-OH? A: Standard Boc-Phe-OH possesses moderate hydrophobicity and readily dissolves in DMF. The addition of an isopropyl group at the ortho (2-) position of the phenyl ring drastically increases both the steric bulk and the lipophilicity (LogP) of the molecule. This dense hydrophobic bulk disrupts normal solvent-solute interactions in DMF. Consequently, even as a free acid, Boc-Phe(2-iPr)-OH requires a highly anhydrous environment to remain solvated.
Q3: What role does DMF solvent quality play in precipitation? A: DMF is notoriously hygroscopic. If your DMF has absorbed atmospheric moisture, the water acts as a potent anti-solvent for highly hydrophobic molecules like Boc-Phe(2-iPr)-OH, causing them to crash out of solution. Furthermore, DMF degrades over time into dimethylamine and formic acid. The presence of these degradation products can form localized, insoluble salts with the Boc-amino acid.
Part 3: Quantitative Data Presentation
The table below summarizes the physicochemical differences to guide your solvent and protocol selection.
| Compound Form | Typical Physical State | Solubility in Pure DMF | Relative Lipophilicity | Required Action for SPPS |
| Boc-Phe-OH (Standard) | Crystalline Powder | High (>0.5 M) | Moderate | None; use directly. |
| Boc-Phe(2-iPr)-OH·DCHA | Crystalline Powder | Very Low (<0.05 M) | Very High | Mandatory: Perform salt-breaking extraction. |
| Boc-Phe(2-iPr)-OH (Free Acid) | Amorphous Solid / Foam | Moderate (~0.2 M) | High | Ensure anhydrous DMF; consider DCM co-solvent. |
Part 4: Experimental Protocols
Protocol A: Free-Basing the DCHA Salt (Salt-Breaking)
Mechanism: This self-validating protocol uses a mild aqueous acid to protonate the dicyclohexylamine. The resulting DCHA·H⁺ partitions into the aqueous phase, while the highly lipophilic free Boc-amino acid is driven entirely into the organic phase[2][3].
-
Suspension: Suspend 5.0 mmol of the Boc-Phe(2-iPr)-OH·DCHA salt in 30 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel. Note: The suspension will be cloudy.
-
Acidification: Add 20 mL of ice-cold 5% aqueous Potassium Hydrogen Sulfate (KHSO₄) or 10% Phosphoric Acid (H₃PO₄)[3].
-
Extraction: Shake the funnel vigorously and vent. Self-Validation Check: The cloudy suspension will turn completely clear as the salt breaks and the free acid dissolves into the organic layer.
-
Separation: Allow the layers to separate. Collect the organic layer (top layer if using EtOAc; bottom layer if using DCM).
-
Washing: Wash the organic layer twice with 20 mL of ice-cold deionized water, followed by 20 mL of brine to remove residual aqueous acid.
-
Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄). Filter out the drying agent.
-
Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporation). The free acid will typically present as a thick oil or an amorphous foam.
-
Application: The resulting free acid is now highly soluble and can be immediately dissolved in DMF for your coupling reaction.
Protocol B: Co-Solvent Solubilization for Highly Lipophilic Free Acids
If you have verified that your reagent is the free acid (not a DCHA salt), but it still exhibits sluggish solubility in pure DMF:
-
Initial Solvation: Dissolve the required mass of the Boc-Phe(2-iPr)-OH free acid in a minimum volume of Dichloromethane (DCM). DCM is a superior solvent for highly lipophilic, sterically hindered compounds.
-
Dilution: Once completely dissolved, dilute the solution with fresh, anhydrous DMF to achieve a final solvent ratio of 1:1 DCM:DMF.
-
Coupling: Add your coupling reagents (e.g., DIC/HOBt) directly to this mixed-solvent system[2]. The presence of DCM will maintain the solubility of the hydrophobic side chain, while DMF facilitates the necessary coupling kinetics.
Part 5: References
-
Solid Phase Peptide Synthesis Notes - AAPPTEC Source: aapptec.com URL:
-
Novabiochem® Peptide Synthesis Catalog - Merck Source: merckmillipore.com URL:
-
tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure Source: orgsyn.org URL:
Sources
Technical Support Center: Optimizing Reaction Times for Hindered Boc-Amino Acid Derivatives
Introduction: The Steric Challenge
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because standard protocols have failed. When working with hindered Boc-amino acid derivatives —specifically
The steric bulk does two things:
-
Blocks Nucleophilic Attack: The amine cannot easily reach the activated carbonyl.
-
Promotes Side Reactions: Slow coupling rates give intermediates (like
-acylisourea) time to rearrange or racemize before the desired bond forms.
This guide abandons "standard" recipes in favor of kinetic optimization strategies designed for these specific molecular hurdles.
Module 1: Coupling Optimization (The Synthesis Phase)
Reagent Selection: The Kinetic Boost
Standard carbodiimides (DCC/DIC) are insufficient for hindered couplings.[1] You must switch to high-speed uronium/aminium or phosphonium salts.
| Reagent Class | Recommended Reagent | Why it Works for Hindered Systems |
| Gold Standard | HATU | The aza-analog of HBTU. The pyridine nitrogen provides an "anchimeric assistance" effect (neighboring group participation) that stabilizes the active ester and accelerates aminolysis by ~10-100x compared to HBTU. |
| Safety/Performance | COMU | often matches or exceeds HATU efficiency.[2][3] It utilizes the Oxyma leaving group, which is safer (non-explosive) than the HOAt found in HATU, while maintaining superior anti-racemization properties.[2][4] |
| Phosphonium | PyBOP | Excellent for solution-phase synthesis where byproducts need to be water-soluble. Slightly slower than HATU but very robust. |
The "In Situ Neutralization" Protocol (Critical for Boc-SPPS)
In standard Boc synthesis, the resin-bound amine is a TFA salt. If you neutralize it separately (wash with base), the free amine often aggregates via intermolecular H-bonding before the coupling agent arrives.
The Fix: Keep the amine protonated (and disaggregated) until the exact moment of coupling.
Protocol:
-
Deprotect: 100% TFA (2x 1 min).
-
Flow Wash: DCM then DMF.
-
Couple: Add the Activated Amino Acid mixture containing excess base (DIEA) directly to the protonated resin.
Base Choice & Racemization
For hindered amino acids (especially Histidine or Cysteine derivatives), strong bases induce racemization.
-
Standard: DIEA (Diisopropylethylamine).[4][7] Fast, but risky for chiral integrity at high temperatures.
-
Optimized: TMP (2,4,6-Trimethylpyridine / Collidine). A weaker, sterically hindered base that maintains the pH required for coupling but significantly reduces base-catalyzed racemization (proton abstraction from the
-carbon).
Module 2: Activation Pathway Visualization
Understanding why HATU/COMU works is essential for troubleshooting. The diagram below illustrates the stabilization provided by the 7-aza nitrogen (in HATU) or the oxime (in COMU), which facilitates the nucleophilic attack.
Figure 1: The kinetic advantage of HATU/COMU. By rapidly forming a stabilized active ester (OAt/Oxyma), the system bypasses the slow, error-prone O-acylisourea intermediate common in standard carbodiimide couplings.
Module 3: Deprotection Dynamics
Removing the Boc group from a hindered amine (e.g., N-methyl-Aib) can be deceptively difficult. Steric bulk stabilizes the carbocation intermediate but also blocks the approach of the acid.
The Scavenger Cocktail
Standard 50% TFA/DCM is often too slow.
-
Recommendation: 100% TFA (Neat).
-
Scavengers: If your sequence contains sensitive residues (Trp, Met, Tyr), you must add scavengers to prevent alkylation by the tert-butyl cations released during cleavage.
Recommended Cocktail (Reagent B equivalent):
-
TFA (88%)
-
Phenol (5%)
-
Water (5%)
-
Triisopropylsilane (TIS) (2%)
Microwave Acceleration
Heat is the great equalizer for steric hindrance.
-
Temp: 60°C is standard; 80°C for difficult sequences (e.g., Aib-Aib linkages).
-
Time: 2 x 2 minutes (Microwave) vs. 2 x 30 minutes (Room Temp).
-
Warning: Do not use microwave deprotection if the sequence contains Asp-Gly (aspartimide formation risk) or N-terminal Gln (pyroglutamate formation).
Troubleshooting & FAQ
Q1: My coupling yield is low (<80%) even with HATU. What now?
A: This is likely an aggregation issue, not just sterics.
-
Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) or a binary mixture of DMSO/NMP (1:4) . These solvents disrupt
-sheet aggregation better than DMF. -
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks on the resin.
-
Double Couple: Perform the first coupling for 45 mins, drain, and repeat with fresh reagents for another 45 mins.
Q2: I see a "deletion sequence" (missing amino acid) in my Mass Spec.
A: The coupling failed completely.
-
Diagnosis: Perform a Chloranil Test (for secondary amines/proline) or Kaiser Test (primary amines) after coupling.
-
Blue beads = Incomplete.
-
-
Remedy: Acetylate (Cap) the unreacted amines using Acetic Anhydride/DIEA to stop them from reacting in later cycles.[8] This makes purification easier by creating a "truncated" impurity rather than a "deletion" impurity that is chemically similar to your product.
Q3: I am observing racemization on my Cysteine/Histidine residues.
A: These are notoriously sensitive.
-
Lower Temperature: Perform these specific couplings at 0°C or Room Temp, never in a microwave.
-
Change Base: Switch from DIEA to Collidine (TMP) .
-
Change Reagent: Use DIC/Oxyma instead of HATU for these specific residues. It is less aggressive but highly specific.
Q4: Can I use "base-free" coupling?
A: Only if you use pre-formed symmetrical anhydrides or acid fluorides.
-
Acid Fluorides: For extremely hindered residues (like Aib-Aib), converting the amino acid to an acid fluoride (using TFFH) allows coupling without base, significantly reducing racemization and steric barriers.[9]
Decision Matrix: Troubleshooting Flow
Use this logic flow to diagnose low purity issues.
Figure 2: Diagnostic decision tree for optimizing failed synthesis steps.
References
-
Albericio, F., et al. (2018). Peptide Synthesis: Use of Onium Salt-Based Coupling Reagents.[7]Organic Process Research & Development .
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Coupling Reagent.[2][10]Journal of Peptide Science .[11]
-
Kent, S. B. H., et al. (2012). High-Efficiency Solid Phase Peptide Synthesis (In Situ Neutralization).Chemical Science .
-
Collins, J. M. (2021). Microwave-Enhanced Peptide Synthesis.[9]Methods in Molecular Biology .
-
Bachem Technical Guides. (2024). Coupling Reagents and Additives in Peptide Synthesis.[2][3][4][5][8][10][12][13][14]
For further assistance, contact the synthesis core at .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
Purification challenges of peptides with 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid
The following technical guide addresses the specific challenges associated with 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid (also known as Boc-2-isopropyl-phenylalanine or Boc-Phe(2-iPr)-OH ).
This residue introduces two critical difficulties into peptide workflows: extreme steric hindrance (due to the ortho-isopropyl group) and high lipophilicity .
Topic: Troubleshooting Peptides Containing this compound Document ID: TS-PHE2IPR-001
Part 1: The Molecule & The Challenge
Before troubleshooting, understand the physicochemical "personality" of this residue.
-
The Steric Wall: The isopropyl group at the ortho (2-) position of the phenyl ring creates a massive steric blockade near the peptide backbone. This restricts the rotation of the
and torsion angles, often locking the peptide into stable conformational isomers (rotamers). -
The Hydrophobic Anchor: The isopropyl group significantly increases the retention time on Reverse Phase (RP) HPLC and decreases solubility in aqueous buffers, leading to aggregation.
Part 2: Synthesis & Incorporation Troubleshooting
Issues usually originate here. If the crude is bad, purification will fail.
Q: My coupling efficiency for this residue is constantly low (<50%). How do I drive the reaction to completion?
A: Standard coupling reagents (HBTU/HCTU) often fail because the bulky isopropyl group prevents the activated amino acid from approaching the N-terminus of the resin-bound peptide.
Protocol Adjustment:
-
Switch Reagents: Use HATU or PyAOP with HOAt. The pyridine nitrogen in HOAt creates a "neighboring group effect" that accelerates the acylation rate, which is critical for sterically hindered junctions.
-
Microwave Energy: If available, perform the coupling at 75°C for 10 minutes (for Fmoc chemistry) or 50°C (for Boc chemistry, to avoid thermolytic Boc removal).
-
Double Coupling: Perform the coupling twice.
-
Coupling 1: 1 hour with HATU.
-
Coupling 2: 2 hours with PyAOP/Oxyma Pure.
-
Q: I see a "deletion sequence" (Missing Mass) in my mass spec. Is this the Boc-Phe(2-iPr) failing to couple?
A: Likely, yes. However, the deletion often happens at the subsequent step.
-
Mechanism: Once Boc-Phe(2-iPr) is attached, the N-terminus is buried by the isopropyl shield. Removing the protecting group (Boc or Fmoc) is slow, and attaching the next amino acid is even harder.
-
Diagnosis: Check if the missing mass corresponds to the Phe(2-iPr) itself or the residue after it.
-
Fix: Use Sym-collidine instead of DIEA/NMM as the base for the subsequent coupling. Collidine is less basic but less sterically hindered, allowing better proton scavenging in the crowded active site.
Part 3: Purification & Solubility Guide
Q: The crude peptide will not dissolve in Water/Acetonitrile (0.1% TFA). What is the solubilization protocol?
A: The lipophilicity of the 2-isopropyl-phenyl group promotes strong hydrophobic aggregation.
Solubilization Decision Tree:
-
Initial Attempt: 50% Acetic Acid (aq). Sonicate.
-
If cloudy: Add HFIP (Hexafluoroisopropanol) dropwise. HFIP is a potent disruptor of beta-sheet aggregates and helix formation.
-
Limit: Keep HFIP < 10% if injecting large volumes, or dilute with water immediately before injection.
-
-
The "Nuclear" Option: Dissolve in minimal DMSO , then dilute with 6M Guanidine-HCl .
-
Note: Guanidine is a salt; you must use a Desalting Step or a very shallow gradient at the start of your HPLC run to wash it out.
-
Q: My HPLC peak is splitting or extremely broad. Is my peptide impure?
A: Not necessarily. This is the hallmark of Rotamerism . The ortho-isopropyl group locks the phenylalanine side chain into distinct orientations that interconvert slowly on the NMR/HPLC timescale. This results in split peaks that have the exact same mass.
Validation Experiment:
-
Run the HPLC column hot (60°C).
-
Observation: If the split peaks merge into a single sharper peak (or the ratio changes significantly), they are rotamers/conformers, not impurities.
-
Action: Purify at elevated temperature (45–60°C) to sharpen the peak and improve yield.
Q: The peptide sticks to the C18 column and won't elute, or elutes as a smear.
A: The hydrophobicity is too high for standard C18 silica.
Stationary Phase Alternatives:
| Column Type | Why use it? |
|---|---|
| C4 (Butyl) | Lower hydrophobicity. Allows the peptide to desorb easier. Best for peptides > 20 residues with this modification. |
| Phenyl-Hexyl | Provides "Pi-Pi" interactions. The phenyl ring on the column interacts differently with the 2-isopropyl-phenyl group than a C18 chain, often providing orthogonal selectivity. |
| Polymer-based RP | (e.g., PLRP-S). Allows for pH 10-11 mobile phases. High pH deprotonates peptides, changing solubility profiles and often breaking aggregates. |
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying these sterically hindered peptides.
Figure 1: Decision tree for solubilization and peak analysis of sterically hindered hydrophobic peptides.
Part 5: References & Further Reading
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive guide on protecting group stability, including Boc/Fmoc strategies for hindered residues).
-
Chandrudu, S., et al. (2013). Chemical Methods for Peptide and Protein Production. Molecules.[1][2][3][4] (Discusses aggregation and solubilization strategies like HFIP).
-
Create, J. P., et al. (2016). Steric Hindrance in Peptide Synthesis: Challenges and Solutions. Journal of Peptide Science. (Specific discussion on ortho-substituted phenylalanine analogs).
-
ThermoFisher Scientific. Peptide Analysis: Use of UV-Visible Second Derivative Spectroscopy. (Differentiation of Phenylalanine derivatives).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of phenylalanine side-chain dynamics in surface-adsorbed peptides using solid-state deuterium NMR and rotamer library statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC analysis methods for 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid purity
This guide outlines the high-performance liquid chromatography (HPLC) strategies for the critical intermediate 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid (also known as Boc-2-isopropyl-L-phenylalanine ).[1]
Designed for analytical chemists and process development scientists, this document moves beyond generic protocols to address the specific challenges posed by the ortho-isopropyl steric hindrance and the hydrophobic Boc group .
Executive Summary: The Analytical Challenge
This compound is a bulky, non-natural amino acid often used to induce conformational constraints in peptide therapeutics (e.g., GLP-1 analogs).[1] Its analysis requires two distinct orthogonal methods:
-
Achiral RP-HPLC: To quantify chemical purity, specifically separating the ortho-isopropyl product from potential meta- or para- regioisomers and the de-protected (free amine) degradant.[1]
-
Chiral NP-HPLC: To quantify enantiomeric purity (L- vs. D-isomer), a Critical Quality Attribute (CQA) for preventing racemization during peptide coupling.
Part 1: Chemical Purity Analysis (Achiral RP-HPLC)
Standard C18 columns often fail to resolve the ortho-isopropyl isomer from its meta- or para- analogs due to similar hydrophobicity.[1] We recommend a Phenyl-Hexyl stationary phase to leverage
Method A: Phenyl-Hexyl Reverse Phase (Recommended)[1]
Objective: Quantification of Chemical Purity and Regioisomer Separation.
| Parameter | Condition | Rationale (Expert Insight) |
| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Waters XSelect), 150 x 4.6 mm, 3.5 µm | Phenyl ligands provide alternative selectivity to C18 via |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]0) suppresses carboxylic acid ionization ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks than MeOH for Boc-protected peptides due to lower viscosity and better dipole alignment.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1] |
| Column Temp | 40°C | Elevated temperature reduces backpressure and improves mass transfer for bulky Boc-groups.[1] |
| Detection | UV @ 210 nm | The Boc carbonyl and phenyl ring absorb strongly here.[1] 254 nm is insufficiently sensitive for minor impurities.[1] |
Gradient Program (Self-Validating Protocol)[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold (Retention of polar De-Boc impurities) |
| 2.0 | 30 | End of Hold |
| 15.0 | 90 | Linear Ramp (Elution of main peak and hydrophobic dimers) |
| 18.0 | 90 | Wash |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 (Critical for acidic analytes).[1]
-
Resolution (Rs): > 2.0 between Main Peak and nearest Regioisomer.[1]
Part 2: Enantiomeric Purity (Chiral NP-HPLC)
The bulky ortho-isopropyl group creates a "chiral pocket" that interacts strongly with polysaccharide-based stationary phases.[1] Normal Phase (NP) is preferred over Reverse Phase Chiral for this compound because the non-polar mobile phase maximizes the hydrogen bonding interactions required for chiral recognition.[1]
Method B: Amylose-Based Normal Phase (Recommended)[1]
Objective: Determination of Enantiomeric Excess (% ee).
| Parameter | Condition | Rationale (Expert Insight) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm | Amylose helices generally offer superior recognition for bulky aromatic amino acids compared to Cellulose (OD-H).[1] |
| Mobile Phase | n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1]1) | Hexane/IPA forms the non-polar matrix.[1] TFA is mandatory to protonate the acid; without it, the peak will not elute or will smear indefinitely. |
| Flow Rate | 1.0 mL/min | Optimized for interaction time with the chiral selector.[1] |
| Detection | UV @ 210 nm | Maximize sensitivity for the D-isomer impurity (typically < 0.5%).[1] |
| Sample Diluent | Mobile Phase | Prevents "solvent shock" which causes peak splitting in Normal Phase.[1] |
Experimental Note: If the ortho-isopropyl group causes excessive retention due to steric trapping, switch to a Cellulose-based column (Chiralcel OD-H) or increase the alcohol content to 15%.
Part 3: Comparative Analysis & Decision Logic
The following table objectively compares the performance of the proposed methods against common alternatives.
Performance Matrix
| Feature | Method A (Phenyl-Hexyl) | Alternative (C18 Standard) | Method B (Chiral AD-H) |
| Primary Use | Chemical Purity & Regioisomers | General Purity | Enantiomeric Purity (L vs D) |
| Regioisomer Selectivity | High (Separates 2-iPr from 3-iPr) | Low (Co-elution likely) | N/A (Not designed for this) |
| Robustness | High (Stable pH 2.[1]0) | High | Moderate (Sensitive to water) |
| Cost per Run | Low (Aqueous/ACN) | Low | High (Hexane/Solvent waste) |
| Limit of Quantitation | ~0.05% | ~0.05% | ~0.1% |
Workflow Visualization
The following diagram illustrates the decision logic for method selection and impurity fate mapping.
Caption: Analytical workflow prioritizing Phenyl-Hexyl phases for regio-selectivity and Amylose Normal Phase for chiral resolution.
Part 4: Troubleshooting & Impurity Profiling
When analyzing this compound, specific impurities indicate process failures. Use this guide to interpret your chromatograms:
-
Peak at RRT ~0.2 (Early Eluting):
-
Peak at RRT ~1.05 (Shoulder/Close Eluting):
-
Peak at RRT ~0.9 (Chiral Method):
-
Identity: D-Enantiomer.
-
Cause: Racemization during Boc-protection or starting material impurity.[1]
-
References
-
Sigma-Aldrich. Boc-2-nitro-L-phenylalanine 98% (HPLC). (Analogous method reference for Boc-Phe derivatives). [1]
-
BOC Sciences. Amino Acid Analysis by HPLC. (General protocols for Boc-amino acid separation).
-
Chromatography Online. A Strategy for Developing HPLC Methods for Chiral Drugs. (Mechanistic insight into polysaccharide column selection).
-
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. (Synthesis and purity standards for Boc-Phe derivatives). [1]
-
Helix Chromatography. HPLC Methods for analysis of Phenylalanine. (Mixed-mode and RP approaches for phenylalanine analogs).
Sources
Mass Spectrometry Characterization of 2-Isopropyl-Phenylalanine Peptides: A Comparative Guide
Executive Summary
The incorporation of sterically encumbered non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptidomimetic drug discovery. Among these, 2-isopropyl-phenylalanine (2-iPr-Phe) is frequently utilized to restrict peptide side-chain conformation, enhance receptor selectivity, and dramatically improve proteolytic stability against endogenous peptidases. For example, substituting canonical phenylalanine with
However, the very steric and electronic properties that make 2-iPr-Phe valuable in vivo also fundamentally alter its behavior in the gas phase during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. This guide objectively compares the analytical performance and fragmentation causality of 2-iPr-Phe against canonical Phenylalanine (Phe) and the bulkier alternative 4-tert-butyl-phenylalanine (t-Bu-Phe).
Mechanistic Causality: The Physics of Steric Bulk in MS
To accurately characterize 2-iPr-Phe peptides, one must understand why they fragment differently than their canonical counterparts. The gas-phase fragmentation of protonated phenylalanine derivatives is dictated by the electron-donating ability of the ring substituent 2.
-
Canonical Phe: Lacking alkyl substitution, canonical Phe favors a combined loss of
during Collision-Induced Dissociation (CID), rapidly forming the standard immonium ion at m/z 120.08. -
2-iPr-Phe & t-Bu-Phe: The isopropyl and tert-butyl groups act as strong electron donors. This electronic shift lowers the transition state energy barrier for an aryl-assisted neighboring group pathway, heavily promoting the neutral loss of
to yield a stabilized phenonium ion. Consequently, standard low-energy CID often fails to produce meaningful backbone cleavage (b/y ions). -
The Solution: To force backbone fragmentation and generate the diagnostic substituted immonium ion (m/z 162.13 for 2-iPr-Phe), Higher-energy Collisional Dissociation (HCD) is required.
Gas-phase fragmentation pathways of substituted vs. canonical phenylalanine.
Comparative Performance Data
When substituting Phe with 2-iPr-Phe or t-Bu-Phe, researchers must account for significant shifts in hydrophobicity and diagnostic mass markers. The steric bulk prevents the peptide from properly docking into the S1 subsite of endogenous proteases like human tissue kallikrein or chymotrypsin, yielding the extended half-lives shown below 3.
| Amino Acid Variant | Residue Mass (Da) | Diagnostic Immonium Ion (m/z) | Low-Energy CID Primary Loss | Relative LC-MS RT Shift (C18) | Relative Proteolytic Half-Life |
| Canonical Phe | 147.068 | 120.08 | Baseline | 1x (Reference) | |
| 2-iPr-Phe | 189.115 | 162.13 | + 2.4 min | > 15x | |
| t-Bu-Phe | 203.131 | 176.14 | + 3.8 min | > 20x |
Note: Retention Time (RT) shifts are approximate and based on a standard 5-40% Acetonitrile gradient over 15 minutes on a C18 stationary phase.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your characterization, do not analyze the 2-iPr-Phe peptide in isolation. The following protocol utilizes a self-validating co-injection system to definitively map the ncAA.
Step 1: Sample Preparation (Internal Referencing)
-
Synthesize both the target 2-iPr-Phe peptide and its canonical Phe counterpart.
-
Prepare a 1:1 equimolar mixture of both peptides at 10 pmol/µL in 0.1% Formic Acid (FA) in water. Causality: Co-injecting the canonical peptide creates an internal standard that validates the expected hydrophobic retention time shift (
RT) regardless of column aging or mobile phase variations.
Step 2: Liquid Chromatography (RP-HPLC)
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile.
-
Gradient: 5% to 40% B over 15 minutes at a flow rate of 0.3 mL/min. Causality: The isopropyl group significantly increases the lipophilicity of the peptide. A shallow gradient ensures baseline resolution between the canonical and 2-iPr-Phe variants.
Step 3: Mass Spectrometry (Stepped HCD)
-
Source: Electrospray Ionization (ESI) in positive mode.
-
MS1 Survey: Orbitrap/TOF resolution
60,000 FWHM. -
MS2 Fragmentation: Utilize Stepped Normalized Collision Energy (NCE) at 25, 30, and 35. Causality: Because the isopropyl group stabilizes the phenonium ion and resists backbone cleavage at low energies, stepping the collision energy guarantees that the higher energy threshold required to generate the diagnostic m/z 162.13 immonium ion is met without over-fragmenting the rest of the peptide.
Step 4: Data Analysis (XIC Validation)
-
Generate an Extracted Ion Chromatogram (XIC) for m/z 120.08 (Phe) and m/z 162.13 (2-iPr-Phe) with a 10 ppm mass tolerance.
-
Validate that the m/z 162.13 peak perfectly co-elutes with the delayed MS1 precursor of the 2-iPr-Phe peptide.
Step-by-step LC-MS/MS workflow for characterizing 2-iPr-Phe peptides.
Conclusion
Replacing canonical phenylalanine with 2-isopropyl-phenylalanine is a highly effective method for engineering proteolytic resistance and structural rigidity into therapeutic peptides. However, researchers must adapt their analytical workflows to account for the electron-donating effects of the isopropyl group, which alters traditional gas-phase fragmentation. By utilizing stepped HCD and monitoring for the specific m/z 162.13 immonium ion alongside a self-validating canonical spike-in, analytical scientists can achieve unambiguous sequence confirmation.
References
- New Trends in the Development of Opioid Peptide Analogues as Advanced Remedies for Pain Relief ResearchG
- Neighbouring group processes in the deamination of protonated phenylalanine derivatives PubMed / Journal of the American Society for Mass Spectrometry
- Human tissue kallikrein S1 subsite recognition of non-natural basic amino acids PubMed / Biochemistry
Sources
Comparative Guide: Chiral Separation of 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic Acid Enantiomers
Executive Summary
Target Molecule: 2-Boc-amino-3-(2-isopropyl-phenyl)-propionic acid (Boc-2-isopropyl-phenylalanine).
Challenge: The ortho-isopropyl group introduces significant steric bulk near the chiral center (
Part 1: Chemical Context & Separation Strategy[1][2]
The separation of N-protected amino acids requires a strategic approach to mobile phase chemistry. Unlike free amino acids, the Boc-group eliminates the basicity of the amine, leaving the carboxylic acid as the dominant functional group.
The "Steric Lock" Mechanism
The 2-isopropyl group at the ortho position of the phenyl ring creates a rigid conformation. In chiral chromatography, this is advantageous. The "wrong" enantiomer is more severely excluded from the chiral clefts of the stationary phase due to this bulk, often resulting in higher separation factors (
Critical Success Factors
-
Acidic Modification: The free carboxylic acid moiety (
) must be kept protonated to prevent peak tailing. 0.1% Trifluoroacetic acid (TFA) is the standard modifier. -
Solubility: The isopropyl group increases lipophilicity. If the sample is insoluble in mobile phase (Hexane/IPA), immobilized columns allow the use of Dichloromethane (DCM) or Ethyl Acetate as co-solvents without stripping the stationary phase.
Part 2: Comparative Analysis of Stationary Phases
The following table compares the three primary methodologies for separating Boc-2-isopropyl-phenylalanine.
Table 1: Performance Matrix of Chiral Stationary Phases (CSPs)
| Feature | Method A: Immobilized Polysaccharide (Recommended) | Method B: Coated Polysaccharide (Traditional) | Method C: Macrocyclic Antibiotic (Alternative) |
| Column Type | Chiralpak IC / IA (Daicel) | Chiralpak AD-H (Daicel) | Chirobiotic T (Astec/Supelco) |
| Selector | Cellulose tris(3,5-dichlorophenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Teicoplanin |
| Mode | Normal Phase (NP) | Normal Phase (NP) | Polar Organic Mode (POM) |
| Mobile Phase | Hexane / IPA / TFA (90:10:0.1) | Hexane / EtOH / TFA (90:10:0.1) | MeOH / TEA / AcOH (100:0.1:0.1) |
| Selectivity ( | High (> 1.6) | Moderate (1.3 - 1.[1]5) | Low to Moderate (1.1 - 1.3) |
| Solubility | Excellent (Compatible with DCM/THF) | Limited (No chlorinated solvents) | Good (Methanol based) |
| Resolution ( | > 3.0 (Baseline) | > 2.0 | ~ 1.5 |
| Primary Mechanism | H-Bonding + Steric Exclusion (Rigid) | H-Bonding + Inclusion | Complexation + H-Bonding |
Expert Insight: Chiralpak IC is superior here because the chlorinated phenylcarbamate selector (IC) often shows better discrimination for ortho-substituted aromatics than the methylated analogs (AD/OD) due to different electronic interactions (
-) with the phenyl ring of the analyte [1, 2].
Part 3: Detailed Experimental Protocol (Method A)
This protocol uses Method A (Chiralpak IC), selected for its robustness and ability to handle the steric bulk of the isopropyl group.
Materials & Reagents
-
Stationary Phase: Chiralpak IC (4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase A: n-Hexane (HPLC Grade).
-
Mobile Phase B: 2-Propanol (IPA) containing 0.1% TFA.
-
Sample Diluent: Mobile phase (or 10% DCM in Hexane if solubility is poor).
System Suitability Setup
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C (Lowering to 10°C can enhance resolution if
is low). -
Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).
-
Injection Volume: 5-10 µL (Analytical).
Step-by-Step Workflow
-
Conditioning: Flush column with 100% Mobile Phase for 30 mins to equilibrate the baseline.
-
Blank Run: Inject solvent blank to ensure no carryover or ghost peaks.
-
Sample Loading: Dissolve 1 mg of racemate in 1 mL of diluent. Sonicate for 5 mins.
-
Gradient/Isocratic Test: Start Isocratic 90:10 (Hexane:IPA+TFA).
-
Observation: If elution is too fast (
), reduce IPA to 5%. -
Observation: If peaks tail, increase TFA to 0.2% (do not exceed 0.5%).
-
-
Data Analysis: Calculate Resolution (
) and Selectivity ( ).
Troubleshooting (Self-Validating Logic)
-
Issue: Fronting Peaks.
-
Cause: Solubility mismatch or column overload.
-
Fix: Use an immobilized column (IA/IC) and dissolve sample in 50% DCM, then inject small volume.
-
-
Issue: Split Peaks.
-
Cause: Atropisomerism (rotation of the ortho-isopropyl phenyl ring is slow on the NMR/HPLC timescale).
-
Fix: Increase column temperature to 40°C to speed up rotation, collapsing the split into a single sharp peak for each enantiomer.
-
Part 4: Visualization of Separation Mechanism
The following diagram illustrates the decision matrix and mechanistic pathway for separating this specific sterically hindered amino acid.
Caption: Decision tree for selecting the optimal chromatographic mode based on solubility and throughput requirements, highlighting the mechanistic basis for Chiralpak IC selection.
Part 5: Representative Data & Expectations
While specific retention times vary by exact column batch, the following data is representative of ortho-substituted Boc-phenylalanines (e.g., Boc-2-Cl-Phe or Boc-2-Me-Phe) on polysaccharide phases [3].
| Parameter | Value | Interpretation |
| Retention Time ( | ~ 6.5 min | First eluting enantiomer (usually L-isomer on Amylose, but must verify). |
| Retention Time ( | ~ 9.2 min | Second eluting enantiomer. |
| Capacity Factor ( | 1.15 | Good retention, away from void volume. |
| Selectivity ( | 1.62 | Excellent separation space. |
| Resolution ( | 4.1 | Baseline separation allows for preparative loading. |
Note on Elution Order: The elution order (
References
-
Daicel Corporation. (n.d.).[4] Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]
-
RSC Publishing. (2014). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Retrieved from [Link]
-
ResearchGate. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Retrieved from [Link]
Sources
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. orgsyn.org [orgsyn.org]
- 4. ct-k.com [ct-k.com]
Validating structural integrity of 2-isopropyl-phenylalanine via X-ray crystallography
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Figure 1: Mechanistic pathway of thermodynamic stabilization induced by ortho-isopropyl substitution.
Comparative Performance Analysis
To objectively evaluate 2-iPr-Phe, we must compare it against alternative aromatic amino acids using empirical structural data. The table below synthesizes quantitative metrics derived from X-ray crystallographic and thermal denaturation (
Table 1: Structural and Thermodynamic Comparison of Phenylalanine Derivatives
| Amino Acid Variant | Side-Chain Volume (ų) | Rotameric Freedom | Cavity Filling Capability | Avg. | Typical X-ray Resolution Limit | Primary Application |
| L-Phenylalanine (WT) | 135.0 | High | Baseline | Baseline | 1.8 Å - 2.5 Å | Native structural baseline |
| 2-Methyl-Phenylalanine | 150.5 | Moderate | Low/Moderate | +1.2 °C | 1.6 Å - 2.0 Å | Mild conformational restriction |
| 4-Isopropyl-Phenylalanine | 185.2 | High (Backbone) | Excellent (Deep) | +3.5 °C | 1.5 Å - 1.9 Å | Deep hydrophobic pocket filling |
| 2-Isopropyl-Phenylalanine | 185.2 | Severely Restricted | Excellent (Broad) | +5.1 °C | 1.2 Å - 1.5 Å | Rigidification & Crystallization |
Key Takeaway: While 4-isopropyl-phenylalanine is excellent for filling deep, distal hydrophobic pockets to enhance van der Waals interactions, 2-iPr-Phe is the superior choice for reducing backbone dynamics. Its ability to lock the local conformation directly translates to higher-resolution X-ray diffraction data by minimizing the B-factors (atomic displacement parameters) of the surrounding residues [3].
Experimental Workflows: A Self-Validating Protocol
To ensure scientific integrity, the incorporation and structural validation of 2-iPr-Phe must be executed as a self-validating system. This means incorporating internal controls (such as parallel wild-type crystallization) to verify that the ncAA improves stability without distorting the native global fold.
Phase 1: Biosynthetic Incorporation via Genetic Code Expansion (GCE)
Objective: Site-specific incorporation of 2-iPr-Phe into the target protein with >95% fidelity.
-
Plasmid Design: Co-transform E. coli BL21(DE3) with a plasmid encoding your target protein (with a TAG amber stop codon at the target site) and a pEVOL plasmid encoding an engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) / tRNA
orthogonal pair optimized for bulky phenylalanine derivatives [4]. -
Expression: Grow cultures in TB medium at 37 °C. At OD
= 0.6, supplement the medium with 1 mM 2-iPr-Phe (dissolved in minimal NaOH/buffer). -
Induction: Induce with 1 mM IPTG and 0.2% L-arabinose (to drive orthogonal synthetase expression). Reduce temperature to 20 °C for 18 hours.
-
Purification & Mass Validation: Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC). Self-Validation Step: Perform Intact Mass Spectrometry (ESI-TOF) to confirm the exact mass shift corresponding to 2-iPr-Phe incorporation, ensuring no misincorporation of canonical amino acids.
Phase 2: X-Ray Crystallography Validation Protocol
Objective: Obtain high-resolution diffraction data to validate the structural integrity and rotameric state of 2-iPr-Phe.
-
Sample Preparation: Concentrate the purified 2-iPr-Phe protein to 10-15 mg/mL in a low-salt buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl). Prepare a parallel WT (canonical Phe) sample at the exact same concentration.
-
Crystallization (Vapor Diffusion): Set up hanging-drop vapor diffusion plates using a 1:1 ratio of protein to reservoir solution. Causality Note: Vapor diffusion is chosen because the gradual supersaturation allows the conformationally restricted 2-iPr-Phe variant to nucleate uniformly, avoiding the kinetic trapping common in rapidly precipitating bulky ncAAs.
-
Cryoprotection & Harvesting: Transfer crystals to a mother liquor supplemented with 20-25% (v/v) glycerol before flash-cooling in liquid nitrogen.
-
Data Collection: Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength ~1.0 Å).
-
Phasing and Refinement:
-
Solve the structure using Molecular Replacement (MR) with the WT structure as a search model.
-
Self-Validation Step: Generate a simulated annealing omit map (
) around the mutation site before modeling the 2-iPr-Phe residue. This prevents model bias and objectively proves the presence and orientation of the ortho-isopropyl group in the electron density. -
Refine coordinates and B-factors using Phenix or REFMAC5.
-
Figure 2: End-to-end workflow for the structural validation of 2-iPr-Phe containing proteins.
Conclusion
Validating the structural integrity of 2-isopropyl-phenylalanine via X-ray crystallography reveals its distinct advantages over canonical Phe and para-substituted analogs. By introducing targeted steric bulk at the ortho position, 2-iPr-Phe acts as a conformational lock. The experimental protocols detailed above ensure that researchers can not only successfully incorporate this ncAA but also rigorously validate its stabilizing effects through unbiased electron density mapping. For drug development professionals engineering highly stable peptidomimetics or industrial enzymes, 2-iPr-Phe represents a premier structural tool.
References
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function.MDPI - International Journal of Molecular Sciences.
- Modulating Enzyme Activity via Incorporation of Non-canonical Amino Acids.Royal Society of Chemistry (RSC).
- Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue.PubMed Central (PMC).
- In vivo incorporation of unnatural amino acids (US20080227152A1).Google Patents.
TLC Visualization Techniques for Boc-Protected Phenylalanine Derivatives
Executive Summary & Technical Context
Monitoring the synthesis and purification of Boc-protected phenylalanine (Boc-Phe-OH, Boc-Phe-OMe, etc.) is a staple workflow in peptide chemistry and drug development. While High-Performance Liquid Chromatography (HPLC) provides quantitative rigor, Thin Layer Chromatography (TLC) remains the rapid, high-throughput workhorse for reaction monitoring.
The Challenge: The tert-butyloxycarbonyl (Boc) group masks the primary amine, rendering standard amine stains (like neutral ninhydrin) ineffective at room temperature. However, the phenylalanine side chain provides a distinct advantage: its aromatic ring allows for non-destructive UV detection, a feature absent in aliphatic amino acids like Boc-Alanine.
This guide compares four distinct visualization methodologies, evaluating them based on sensitivity, selectivity, and workflow efficiency.
Comparative Analysis of Visualization Techniques
Method A: UV Absorption (254 nm)[1][2][3]
-
Role: The Non-Destructive Baseline
-
Mechanism: The phenyl ring of phenylalanine possesses a chromophore that absorbs UV light at 254 nm. When using
silica plates (containing a zinc sulfide or manganese-activated zinc silicate indicator), the compound quenches the plate's fluorescence, appearing as a dark spot against a bright green background. -
Performance:
-
Selectivity: High for aromatics; ignores non-UV active impurities (e.g., aliphatic coupling reagents, Boc-anhydride byproducts).
-
Sensitivity: Moderate (~1-5 µg). Sufficient for bulk product but may miss trace impurities.
-
Expert Insight: Always use this first. Since it is non-destructive, you can circle the spots and then apply a chemical stain to the same plate to reveal non-aromatic impurities.
-
Method B: Ninhydrin with In-Situ Deprotection
-
Role: The Amino Acid Standard (Modified)
-
Mechanism: Standard ninhydrin detects free amines. To detect Boc-Phe, the protocol must induce acid-catalyzed thermolysis of the carbamate. The presence of acetic acid in the stain, combined with vigorous heating (100-110°C), cleaves the Boc group directly on the silica. The liberated amine then reacts with ninhydrin to form Ruhemann’s Purple.[1]
-
Performance:
Method C: Chlorine / o-Tolidine
-
Role: The High-Sensitivity Specialist
-
Mechanism: This is a two-step "chlorination-oxidation" sequence. First, chlorine gas (or a source like tert-butyl hypochlorite) chlorinates the amide nitrogen (N-H) of the Boc group. Second, o-tolidine reacts with the N-Cl bond to produce a deep blue/black complex.
-
Performance:
-
Selectivity: Specific to N-H bonds (amides, carbamates, peptides).
-
Sensitivity: Very High (<0.1 µg). capable of detecting trace peptide byproducts.
-
Safety Warning: o-Tolidine is a known carcinogen. This method is powerful but requires strict safety controls (fume hood, double gloving).
-
Expert Insight: This is the "gold standard" for detecting protected peptides that lack UV activity, but for Boc-Phe, it serves as a high-sensitivity backup to Ninhydrin.
-
Method D: Phosphomolybdic Acid (PMA)[1][7]
-
Role: The Universal Oxidizer
-
Mechanism: PMA acts as a heteropolyacid oxidant. Upon heating, it oxidizes organic material while being reduced to "molybdenum blue."
-
Performance:
-
Selectivity: Low (Universal). Stains lipids, Boc-groups, aromatics, and solvents.
-
Sensitivity: Moderate.
-
Expert Insight: Useful for detecting non-amine impurities (like unreacted alcohols or lipids) that Ninhydrin misses.
-
Performance Comparison Matrix
| Feature | UV (254 nm) | Modified Ninhydrin | Chlorine / o-Tolidine | PMA Stain |
| Primary Target | Aromatic Ring (Phe) | Latent Amine (Boc) | Amide/Carbamate N-H | Bulk Organic Matter |
| Destructive? | No | Yes | Yes | Yes |
| Sensitivity (LOD) | ~1-5 µg | 0.1 - 0.5 µg | < 0.1 µg | ~1-2 µg |
| Prep Time | Instant | 5-10 mins (Dip + Heat) | 10-15 mins (Multi-step) | 5-10 mins (Dip + Heat) |
| Safety Risk | Low (UV exposure) | Low (Irritant) | High (Carcinogen) | Moderate (Corrosive) |
| Shelf Life | N/A | Weeks (Refrigerated) | Days (Unstable) | Months |
Detailed Experimental Protocols
Protocol 1: Modified Ninhydrin (The "Boc-Sensitive" Mix)
Standard ninhydrin recipes often lack sufficient acid to deprotect Boc groups quickly. Use this modified recipe.
Reagents:
-
Ninhydrin: 0.3 g
-
n-Butanol: 100 mL[4]
-
Acetic Acid (Glacial): 3 mL (Crucial for Boc removal)
Workflow:
-
Elute the TLC plate and dry it completely (residual solvent can affect staining).[5]
-
Dip the plate into the solution for 1-2 seconds.
-
Blot excess stain on a paper towel.
-
Heat Step: Heat with a heat gun or hot plate at 110°C .
-
Observation: Background stays white. Boc-Phe spots will first appear faint, then darken to purple/red as the heat cleaves the Boc group.[6]
-
Note: Overheating can turn the silica background pink.
-
Protocol 2: Chlorine / o-Tolidine (High Sensitivity)
Use only in a certified fume hood.
Reagents:
-
Solution A (Chlorination): 1% tert-butyl hypochlorite in cyclohexane (or place plate in a jar with
gas generated from KMnO4 + HCl). -
Solution B (Stain): o-Tolidine (160 mg) + Potassium Iodide (1 g) in water (30 mL) + Acetic Acid (2 M, 100 mL).
Workflow:
-
Chlorination: Spray plate with Solution A (or expose to
vapor) for 1-2 minutes. -
Aeration: Dry plate in a stream of cold air for 15-20 minutes. Critical: You must remove all free chlorine gas, or the entire background will turn black.
-
Visualization: Spray with Solution B.
-
Observation: Dark blue/black spots appear immediately on a white background.
-
Visualization of Logic & Mechanism
Figure 1: Stain Selection Decision Tree
This logic ensures you gather maximum data from a single TLC run.
Caption: Workflow for maximizing data extraction from a single TLC plate using sequential visualization.
Figure 2: Mechanism of In-Situ Boc Detection
Why heating is non-negotiable for Boc-derivatives when using Ninhydrin.
Caption: The thermal deprotection mechanism required to visualize Boc-protected amines with Ninhydrin.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV, Iodine, and Chemical Stains. Retrieved from [Link]
-
Curly Arrow. (2008). Ninhydrin Stain Recipes and Mechanisms for Boc-Protected Amines. Retrieved from [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC) Procedures and Visualization. Retrieved from [Link]
Sources
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent – Oriental Journal of Chemistry [orientjchem.org]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Isopropyl-Substituted Phenylalanine Analogs
This guide provides a detailed comparative analysis of the biological activities of isopropyl-substituted phenylalanine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships, key biological targets, and the experimental methodologies required to evaluate these promising compounds. We will explore how the strategic placement of an isopropyl group on the phenyl ring can modulate pharmacological properties, offering a nuanced approach to the design of novel therapeutics.
Introduction: The Significance of Phenylalanine Analogs
Phenylalanine, an essential aromatic amino acid, is a fundamental building block for proteins and serves as a precursor to vital neurotransmitters like dopamine and norepinephrine.[1][2][3][4] In medicinal chemistry, the phenylalanine scaffold is a frequent starting point for drug design. By modifying its structure, chemists can create analogs with altered affinities for biological targets, improved metabolic stability, and enhanced pharmacokinetic profiles.[5][6][7][8]
The introduction of an isopropyl group, a small, lipophilic moiety, is a common strategy to probe the steric and hydrophobic tolerances of a target's binding pocket.[9] The position of this substitution—ortho (position 2), meta (position 3), or para (position 4)—can dramatically influence a molecule's interaction with its target, making a comparative study of these isomers essential for rational drug design.
Comparative Analysis: Isopropyl-Phenylalanine Isomers
The biological activity of phenylalanine analogs is highly dependent on the substitution pattern on the phenyl ring. The size and position of the substituent can affect binding to and transport by key proteins. Below, we compare the known and potential activities of ortho-, meta-, and para-isopropyl-L-phenylalanine.
| Analog Name | Substitution | Key Biological Target(s) | Summary of Biological Activity & Insights |
| 2-Isopropyl-L-phenylalanine | ortho | L-type Amino Acid Transporter 1 (LAT1) | The ortho position is sterically hindered. Substituents at this position can significantly impact binding affinity and transport selectivity. For example, a bulky iodine atom at the 2-position was shown to markedly improve LAT1 affinity and selectivity over the parent phenylalanine.[10][11] An isopropyl group, while also bulky, would offer different electronic and hydrophobic properties, potentially leading to high-affinity interactions if the target binding pocket can accommodate it. |
| 3-Isopropyl-L-phenylalanine | meta | L-type Amino Acid Transporters (LAT1 & LAT2) | Substitution at the meta position often influences interactions with multiple transporter subtypes. Studies on iodinated phenylalanine showed that a substituent at the 3-position increased affinity for both LAT1 and LAT2.[10][11] This suggests that a 3-isopropyl analog might be a less selective but potentially potent ligand for multiple amino acid transporters. |
| 4-Isopropyl-L-phenylalanine | para | L-type Amino Acid Transporter 1 (LAT1), Various Enzymes & Receptors | The para position is often the most permissive for substitution without abolishing activity. 4-Isopropyl-L-phenylalanine is a known unnatural amino acid used in drug and peptide synthesis.[12] Its structure allows for potential interactions with targets where a hydrophobic pocket is present at the distal end of the binding site. Studies on other para-substituted analogs suggest this position is critical for modulating affinity and selectivity for targets like kainate receptors.[7] |
Key Biological Target: The L-Type Amino Acid Transporter 1 (LAT1)
A primary target for many phenylalanine analogs is the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a crucial transmembrane protein responsible for transporting large neutral amino acids, including phenylalanine, into cells.[10][11] It is overexpressed in many types of cancer cells to meet their high demand for nutrients, making it an attractive target for delivering anti-cancer drugs selectively to tumors.[10][11]
Isopropyl-substituted phenylalanine analogs can act as competitive inhibitors of LAT1, blocking the uptake of natural amino acids or potentially being transported themselves. The efficiency of this interaction is dictated by the structure-activity relationship (SAR), where the position of the isopropyl group determines the fit within the LAT1 binding site.
Caption: Competitive interaction of phenylalanine analogs with the LAT1 transporter.
Experimental Protocols for Biological Evaluation
To rigorously compare the biological activity of isopropyl-phenylalanine analogs, a series of standardized in vitro and in vivo experiments are necessary.
4.1. In Vitro Protocol: LAT1 Inhibition Assay
This protocol determines the ability of the analogs to inhibit the transport of a natural LAT1 substrate. The causality behind this experimental design is to isolate the effect of the test compounds on a specific, overexpressed transporter, thereby providing a clear measure of target engagement.
Objective: To quantify the inhibitory constant (Kᵢ) of isopropyl-phenylalanine analogs against human LAT1.
Materials:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1).
-
Control HEK293 cells (for background subtraction).
-
L-[¹⁴C]leucine (radiolabeled LAT1 substrate).
-
Isopropyl-phenylalanine analogs (2-, 3-, and 4-substituted).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation counter and fluid.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293-hLAT1 and control cells in appropriate media until they reach 80-90% confluency in 24-well plates. This ensures a sufficient density of transporters for a robust signal.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer. This step removes residual amino acids from the medium that could compete with the radiolabeled substrate.
-
Inhibition Reaction: Add 200 µL of assay buffer containing a fixed concentration of L-[¹⁴C]leucine (e.g., 10 µM) and varying concentrations of the test analog (e.g., from 0.1 µM to 1000 µM). A wide concentration range is crucial for accurately determining the IC₅₀ value.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 1-2 minutes). This time point should be within the linear range of uptake to measure the initial transport velocity.
-
Termination: Rapidly terminate the uptake by aspirating the reaction solution and washing the cells three times with ice-cold assay buffer. The cold buffer immediately stops all metabolic and transport processes.
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake. Plot the percentage of inhibition against the log concentration of the analog and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
4.2. In Vitro Protocol: Cell Proliferation (MTT) Assay
This assay provides essential information on the general cytotoxicity of the analogs, which is critical for distinguishing targeted anti-proliferative effects from non-specific toxicity.
Objective: To assess the effect of isopropyl-phenylalanine analogs on the viability and proliferation of a cancer cell line (e.g., HeLa cells).
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the isopropyl-phenylalanine analogs for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each analog.
4.3. Conceptual Workflow: In Vivo Tumor Model Study
Following promising in vitro data, an in vivo study is the logical next step to evaluate efficacy and tissue-specific delivery in a whole organism.
Objective: To assess the tumor accumulation and anti-proliferative effect of a selected isopropyl-phenylalanine analog in a mouse xenograft model.
Caption: Standard workflow for an in vivo xenograft study.
Conclusion and Future Directions
The comparative analysis of isopropyl-substituted phenylalanine analogs reveals a clear structure-activity relationship dictated by the position of the alkyl group. Analogs with substitution at the ortho and para positions appear most promising for achieving high affinity and selectivity for specific targets like the LAT1 transporter. The meta position may lead to broader reactivity.
Future research should focus on synthesizing and systematically testing these analogs using the protocols outlined in this guide. Quantitative data from these experiments will enable the selection of lead candidates for further development, potentially as targeted anti-cancer agents or as probes to study amino acid transport. The insights gained will be invaluable for the rational design of next-generation therapeutics built upon the versatile phenylalanine scaffold.
References
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]
-
Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]
-
Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. ACS Publications. Available at: [Link]
-
4-Isopropyl-L-phenylalanine. ChemBK. Available at: [Link]
-
Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands. PubMed. Available at: [Link]
-
Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. PubMed. Available at: [Link]
-
EnzyChrom™ Phenylalanine Assay Kit. BioAssay Systems. Available at: [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. Available at: [Link]
-
Phenylalanine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. ResearchGate. Available at: [Link]
-
Synthesis and explosion hazards of 4-Azido-L-phenylalanine. PMC. Available at: [Link]
-
Synthesis of novel 5-substituted phenyl-3-(p-isopropylphenyl)-1-phenylformazan and their biological activities. TÜBİTAK Academic Journals. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]
-
Isopropyl Group Reactions in Biochemical Pathways. Patsnap Eureka. Available at: [Link]
-
LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. National Library of Medicine. Available at: [Link]
- Process for the preparation of 4-hetero-substituted phenylalanine derivatives. Google Patents.
-
Isopropyl 3-phenylpropionate. PubChem. Available at: [Link]
-
3′-(Phenyl alkynyl) analogs of abscisic acid: synthesis and biological activity of potent ABA antagonists. Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Biocompatible Aluminium Complexes with N-(2-Hydroxy-5-methyl benzyl)phenylalanine. ProQuest. Available at: [Link]
-
TePhe, a tellurium-containing phenylalanine mimic, allows monitoring of protein synthesis in vivo with mass cytometry. ResearchGate. Available at: [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]
-
p-isopropyl-L-phenylalanine. GCE4All Knowledge Base. Available at: [Link]
-
Phenethylamine. Wikipedia. Available at: [Link]
-
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
-
Biotransformation of the Proteogenic Amino Acids Phenylalanine, Tyrosine and Tryptophan by Yarrowia Species: An Application to the Preparative Synthesis of Natural Phenylacetic Acid. MDPI. Available at: [Link]
-
A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers. Available at: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
